1,7-Phenanthroline
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,7-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-11-10(4-2-7-13-11)12(9)14-8-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOMUDCMCEDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870492 | |
| Record name | 1,7-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [MSDSonline] | |
| Record name | 1,7-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000326 [mmHg] | |
| Record name | 1,7-Phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
230-46-6, 12678-01-2 | |
| Record name | 1,7-Phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012678012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 230-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 230-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y778HQU2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 1,7-phenanthroline and its derivatives
An In-depth Technical Guide to the Synthesis of 1,7-Phenanthroline and Its Derivatives
Introduction
This compound is a heterocyclic aromatic organic compound and a member of the phenanthroline family of isomers.[1][2] While its isomer, 1,10-phenanthroline, is extensively studied and utilized as a bidentate ligand in coordination chemistry, this compound has emerged as a molecule of significant interest in its own right.[3][4] Its unique electronic properties and specific nitrogen atom positioning make it a valuable scaffold in materials science, particularly for organic light-emitting diodes (OLEDs), and in medicinal chemistry for the development of novel therapeutic agents.[3][5][6]
This guide provides a comprehensive overview of the core synthetic methodologies for this compound and its derivatives, detailed experimental protocols, and a summary of its applications for researchers, scientists, and professionals in drug development.
Core Synthetic Methodologies
The synthesis of the this compound core primarily relies on the construction of its two pyridine (B92270) rings fused to a central benzene (B151609) ring.[3] Methodologies range from classical quinoline (B57606) syntheses adapted for phenanthrolines to modern, highly efficient multicomponent reactions.
Classical Synthetic Routes
Traditional methods for quinoline synthesis can be adapted to produce the phenanthroline skeleton, typically by starting with an appropriate diamine or aminoquinoline.
-
Skraup Synthesis: This reaction synthesizes quinolines by heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[7] By using m-phenylenediamine (B132917) as the starting material, a double cyclization can theoretically yield this compound, though mixtures of isomers are possible.[4] The reaction is known for being vigorous.[7]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction involves condensing an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[8][9][10] Like the Skraup synthesis, it can be applied to diamines to build the phenanthroline framework.
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.[3][11] It is a versatile and widely used reaction for constructing quinoline and, by extension, phenanthroline rings.[3][12][13] For instance, 6,7-dihydrodibenzo[b,j][14][15]phenanthroline derivatives can be synthesized via a double Friedländer condensation of 2-aminobenzophenones with cyclohexane-1,2-diones.[12][16]
Modern Synthetic Routes
Recent advancements have focused on developing more efficient, selective, and versatile methods for synthesizing substituted 1,7-phenanthrolines.
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation.[3] A notable MCR for this compound derivatives is based on the aza-Diels-Alder (Povarov) reaction.[5] This one-pot synthesis reacts 1,3-diaminobenzene with an arylaldehyde and a phenylacetylene (B144264) derivative in the presence of an activator like BF₃·OEt₂ and an oxidant like DDQ.[5] This approach is advantageous for its site-selectivity and the ease with which diverse substituents can be introduced.[5]
-
Three-Component Condensation: Derivatives such as hexahydropyrimido[5,4-b][3][15]phenanthrolines have been synthesized via the three-component condensation of barbituric acid, quinolin-5-amine, and various aldehydes.[17]
References
- 1. This compound | 230-46-6 [chemicalbook.com]
- 2. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. academic.oup.com [academic.oup.com]
- 6. Buy this compound | 230-46-6 [smolecule.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][4,7] phenanthroline derivatives as fluorescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. An expeditious synthesis of 6,7-dihydrodibenzo[ b , j ][4,7] phenanthroline derivatives as fluorescent materials - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05198B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
chemical and physical properties of 1,7-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Phenanthroline is a heterocyclic organic compound and a structural isomer of phenanthroline. Like its more commonly studied counterpart, 1,10-phenanthroline, it is a notable ligand in coordination chemistry due to the presence of two nitrogen atoms capable of forming complexes with a variety of metal ions.[1] While historically less explored than the 1,10-isomer, this compound has garnered increasing interest for its unique chemical, physical, and biological properties.[1] Its distinct arrangement of nitrogen atoms imparts different coordination geometries and electronic characteristics compared to other phenanthroline isomers, leading to diverse applications in materials science, catalysis, and biological systems.[1][2] This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and highlights of its applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in various scientific domains.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol [3] |
| Appearance | White to beige crystalline powder[3] |
| Melting Point | 79-81 °C[3][4] |
| Boiling Point | 360 °C |
| Solubility | Soluble in water, ethanol, ether, and benzene[3] |
| pKa | 4.30 (for the protonated species at 25 °C)[3] |
Table 2: Spectroscopic and Other Properties of this compound
| Property | Description |
| UV-Vis Spectroscopy | Exhibits characteristic absorption bands in the UV region due to its aromatic system. |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra provide detailed information about its molecular structure. |
| InChI Key | OZKOMUDCMCEDTM-UHFFFAOYSA-N[4] |
| CAS Number | 230-46-6[3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical and chemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus. The thermometer and capillary are then immersed in a heating bath (e.g., oil bath) or a heated metal block to ensure uniform heating.
-
Measurement: The temperature is raised slowly, typically at a rate of 1-2 °C per minute, as the expected melting point is approached.[5]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).
Solubility Determination
Solubility is a fundamental property that dictates the suitability of a compound for various applications, particularly in drug development and solution-based chemical reactions.
Methodology (Shake-Flask Method):
-
Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[6][7]
-
Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[6]
-
Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]
-
Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).[8]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa refers to the equilibrium constant for the dissociation of its protonated form.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water. The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[9]
-
Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., HCl) to ensure that the this compound is fully protonated.[9]
-
Titration: The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[9]
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[9]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, water).
-
Blank Measurement: A reference cuvette containing only the solvent is used to zero the spectrophotometer.
-
Spectrum Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm). The resulting spectrum shows absorbance peaks at specific wavelengths, which are characteristic of the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The NMR spectrum is acquired by applying radiofrequency pulses and recording the resulting signals.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to elucidate the detailed molecular structure of this compound.
Synthesis and Analytical Workflows
The unique structure of this compound lends itself to various synthetic modifications and applications in analytical chemistry. The following diagrams illustrate generalized workflows for these processes.
Biological Activity and Applications
This compound and its derivatives exhibit a range of biological activities and have found applications in various fields.
-
Metal Chelation and Enzyme Inhibition: A primary biological role of this compound is its ability to chelate metal ions.[1] This property allows it to inhibit metalloproteins and metal-dependent enzymes, which has implications for its use in biochemical research.[1]
-
Anticancer and Antimicrobial Potential: The ability of phenanthrolines to form complexes with metals and interact with biomolecules has led to investigations into their potential as anticancer and antimicrobial agents.[2] Metal complexes of phenanthroline derivatives can induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS).[12]
-
Plant Growth Inhibition: this compound has been observed to act as an inhibitor of the germination and growth of plants.[3][13]
-
Materials Science: Derivatives of this compound are being explored for their use in organic light-emitting diodes (OLEDs), highlighting their potential in materials science and electronics.[1]
It is important to note that while this compound and its complexes demonstrate biological effects, detailed signaling pathways directly modulated by the parent compound are not well-elucidated in current literature. The observed biological outcomes are often attributed to broader mechanisms such as metal chelation and oxidative stress rather than interaction with specific signaling cascades.
Conclusion
This compound is a versatile molecule with a growing profile in chemical and biological research. Its unique properties, distinct from other phenanthroline isomers, make it a valuable building block for the development of novel materials, catalysts, and therapeutic agents. The standardized experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this and similar compounds. As research continues, the full potential of this compound and its derivatives is yet to be fully realized, promising exciting advancements in various scientific disciplines.
References
- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 230-46-6 [smolecule.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. organomation.com [organomation.com]
- 12. mdpi.com [mdpi.com]
- 13. scbt.com [scbt.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of 1,7-Phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Phenanthroline is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₈N₂.[1] As a structural isomer of the more extensively studied 1,10-phenanthroline (B135089), it belongs to the phenanthroline family, which is characterized by a planar tricyclic system derived from phenanthrene (B1679779) with two nitrogen atoms replacing carbon-hydrogen units. The distinct placement of the nitrogen atoms at the 1 and 7 positions confers unique chemical, physical, and biological properties upon this compound, distinguishing it from its ortho- (1,10-) and para- (4,7-) isomers.[2]
While 1,10-phenanthroline is a classic bidentate chelating agent, the geometry of this compound prevents conventional chelation, leading to its function as a monodentate or bridging ligand in coordination chemistry. This structural nuance makes it a molecule of growing interest. In the context of drug development and biological research, this compound serves as a valuable scaffold. Its ability to act as a metal-binding agent allows it to modulate the activity of metalloenzymes, and its derivatives have been investigated for their potential as anticancer and antimicrobial agents.[2] This guide provides a comprehensive overview of the molecular structure, characterization, and relevant biological activities of this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. The planar, rigid structure with two nitrogen lone pairs defines its chemical behavior, particularly its role as a ligand and its participation in supramolecular chemistry.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| CAS Number | 230-46-6 |
| Appearance | White to tan crystalline powder |
| Melting Point | 79-81 °C |
| Solubility | Soluble in water, ethanol (B145695), ether, and benzene.[3] |
| IUPAC Name | This compound |
| InChI Key | OZKOMUDCMCEDTM-UHFFFAOYSA-N |
Synthesis
The Friedländer annulation is a classical and effective method for synthesizing the quinoline (B57606) and, by extension, the phenanthroline core. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically under acidic or basic conditions.
Caption: Workflow for the synthesis of this compound via a modified Skraup reaction.
Experimental Protocol: Modified Skraup Synthesis
This protocol describes a common method for synthesizing the this compound skeleton starting from 7-aminoquinoline, which is a variation of the Skraup-Doebner-von Miller reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add arsenic pentoxide (or an alternative oxidizing agent like nitrobenzene) followed by the slow addition of 7-aminoquinoline.
-
Glycerol (B35011) Addition: Heat the mixture gently. Add glycerol dropwise from the dropping funnel at a rate that maintains a controlled exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide (B78521) solution) until the mixture is alkaline. This should be done in an ice bath to control the temperature.
-
Extraction: Extract the resulting suspension with an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane) multiple times.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Molecular Characterization
A suite of analytical techniques is used to confirm the identity and purity of synthesized this compound and to elucidate its structural features.
Caption: A typical workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR Data (Expected Ranges) Due to the asymmetrical nature of this compound, all eight protons and twelve carbons are chemically non-equivalent, leading to a complex spectrum compared to its isomers.
| Type | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | 7.5 - 9.5 | Protons adjacent to nitrogen atoms (e.g., H-2, H-6, H-8) are expected to be the most deshielded, appearing at the highest ppm values. Complex splitting patterns (doublets, triplets, doublet of doublets) are expected due to spin-spin coupling. |
| ¹³C NMR | 120 - 155 | Carbons bonded directly to nitrogen (e.g., C-2, C-7, C-10a, C-6a) will be significantly deshielded. Quaternary carbons will appear as singlets in a proton-decoupled spectrum. |
4.1.1 Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2-5 seconds) should be used.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups and the aromatic system.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) Range | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N stretching vibrations |
| 1590 - 1450 | Aromatic C=C ring stretching vibrations |
| 900 - 675 | Out-of-plane C-H bending (fingerprint region) |
4.2.1 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the fragmentation pattern of the molecule.
Key Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Assignment |
| 180.07 | [M]⁺, the molecular ion peak, corresponding to C₁₂H₈N₂⁺.[1] |
| 153 | [M - HCN]⁺, loss of a hydrogen cyanide molecule from the pyridine (B92270) ring.[1] |
| 127 | Further fragmentation, potentially loss of another HCN or C₂H₂ molecule. |
4.3.1 Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment | Solvent |
| ~230 | ~3.5 x 10⁴ | π → π* transition | Ethanol |
| ~270 | ~3.0 x 10⁴ | π → π* transition | Ethanol |
| ~320 | ~5.0 x 10³ | n → π* transition | Ethanol |
(Note: Data are representative for phenanthroline-type systems. Exact values may vary with solvent and purity.)
4.4.1 Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (0.2 - 1.0).
-
Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Record the absorbance of each diluted sample solution across a wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Single Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.
Crystallographic Data The crystal structure of a supramolecular assembly containing this compound has been reported and is available from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Data |
| CCDC Deposition No. | 241106[1] |
| Source Publication | Arora, K. K.; Pedireddi, V. R. J. Org. Chem.2003 , 68(24), 9177–9185.[4] |
| Bond Lengths (Å) | C-C bonds in the aromatic rings typically range from 1.36 to 1.42 Å. C-N bonds are shorter, around 1.33-1.37 Å. C-H bonds are approximately 0.93-0.96 Å. Specific values are available via the CCDC. |
| Bond Angles (°) | Angles within the six-membered rings are close to 120°, consistent with sp² hybridization. Specific values are available via the CCDC. |
4.5.1 Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, or ethyl acetate). Filter the solution into a clean vial, cover it loosely (e.g., with parafilm pierced with a needle), and allow the solvent to evaporate slowly over several days.
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Relevance in Drug Development: Mechanism of Action
Phenanthrolines, including the 1,7-isomer, are of significant interest in medicinal chemistry due to their ability to interact with biological systems, primarily through metal chelation. This property is the foundation for their use as inhibitors of metalloenzymes and as scaffolds for anticancer agents.
Inhibition of Metalloenzymes and Apoptosis Induction
Many critical enzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, require a metal cofactor (often Zn²⁺) in their active site. As a metal-binding agent, this compound can inhibit these enzymes by sequestering this essential metal ion.[2] Furthermore, when complexed with redox-active metals like copper, phenanthroline derivatives can participate in the generation of Reactive Oxygen Species (ROS). The resulting oxidative stress can damage cellular components, disrupt mitochondrial membrane potential, and trigger the intrinsic pathway of apoptosis, leading to programmed cell death. This mechanism is a key strategy in the design of novel metal-based anticancer drugs.
Caption: Plausible signaling pathways for the anticancer effects of this compound.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile defined by its unique nitrogen atom placement. While its coordination chemistry differs significantly from its well-known 1,10-isomer, its utility as a monodentate ligand, a building block for complex organic molecules, and a scaffold in medicinal chemistry is increasingly recognized. The analytical techniques detailed in this guide provide a robust framework for its synthesis and characterization. For professionals in drug development, the ability of the this compound core to modulate biological systems through mechanisms like metalloenzyme inhibition and induction of apoptosis highlights its potential as a platform for the design of novel therapeutics. Further exploration of its derivatives and metal complexes is a promising avenue for future research.
References
- 1. This compound(230-46-6) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A rational study of crystal engineering of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid. (2003) | Kapildev K. Arora | 121 Citations [scispace.com]
- 4. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Friedlander Annulation Reaction for Phenanthroline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedlander annulation reaction for the synthesis of phenanthroline and its derivatives. Phenanthrolines are a critical class of heterocyclic compounds with wide-ranging applications in coordination chemistry, catalysis, and as therapeutic agents. The Friedlander annulation offers a versatile and efficient method for the construction of the phenanthroline scaffold.
Introduction to the Friedlander Annulation
The Friedlander annulation, first reported by Paul Friedländer in 1882, is a powerful condensation reaction that forms a quinoline (B57606) ring from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This reaction has been extensively adapted for the synthesis of various nitrogen-containing heterocycles, including the 1,10-phenanthroline (B135089) ring system. The synthesis of phenanthrolines via this method typically involves the reaction of an 8-aminoquinoline (B160924) derivative bearing a carbonyl group at the 7-position with a suitable ketone or aldehyde.[1][2]
The reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the range of compatible substrates.[2][3] Lewis acids are also commonly employed and have been shown to be highly effective.[4]
Reaction Mechanism
Two primary mechanistic pathways are proposed for the Friedlander annulation, both of which are considered viable. The specific mechanism that predominates can depend on the reactants and the catalytic conditions employed.[3][5]
Mechanism A: Aldol (B89426) Condensation Followed by Cyclization
In this pathway, the reaction initiates with an aldol condensation between the enolate of the methylene (B1212753) carbonyl compound and the carbonyl group of the ortho-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes cyclization through the intramolecular attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the aromatic phenanthroline ring.[3][5]
Mechanism B: Schiff Base Formation Followed by Aldol Reaction
Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the ortho-aminoaryl reactant and the carbonyl of the methylene-containing compound. This is followed by an intramolecular aldol-type reaction, where the enolizable α-carbon of the ketone moiety attacks the imine carbon, leading to cyclization and subsequent dehydration to form the final phenanthroline product.[3][5]
Caption: Proposed reaction mechanisms for the Friedlander annulation.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of various phenanthroline derivatives via the Friedlander annulation, highlighting the versatility and efficiency of this method.
| Entry | o-Aminoaryl Precursor | Ketone/Aldehyde Reactant | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 8-Amino-7-quinolinecarboxaldehyde | Cyclohexanone | KOH (1.2) | EtOH | Reflux | 12 | 85 | [6] |
| 2 | 8-Amino-7-quinolinecarboxaldehyde | Cyclopentanone | KOH (1.2) | EtOH | Reflux | 12 | 82 | [6] |
| 3 | 8-Amino-7-quinolinecarboxaldehyde | Acetone | KOH (1.2) | EtOH | Reflux | 24 | 65 | [6] |
| 4 | 8-Amino-7-quinolinecarboxaldehyde | Propiophenone | KOH (1.2) | EtOH | Reflux | 24 | 70 | [6] |
| 5 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Cu(OTf)₂ (0.2) | None | RT | 2 | 98 | [7] |
| 6 | 2-Aminobenzophenone | Dimedone | Gd(OTf)₃ (cat.) | [Bmim][PF6] | 60 | 0.25 | >90 | [8] |
| 7 | 2-Aminoaryl ketone | Acetylacetone | MIL-53(Al) (5 wt%) | None | 100 | 6 | 74 | [4] |
| 8 | o-Phenylenediamine | Phenylpropenyl ketone | HCl/Acetic Acid | - | 100 | 8 | 40 | [9] |
Detailed Experimental Protocols
4.1. General Procedure for Base-Catalyzed Friedlander Synthesis of Phenanthrolines
This protocol is a representative example of a base-catalyzed Friedlander annulation for the synthesis of a phenanthroline derivative.[6]
-
Reactants:
-
8-Amino-7-quinolinecarboxaldehyde (1.0 mmol)
-
Appropriate ketone (1.2 mmol)
-
Potassium hydroxide (B78521) (KOH) (1.2 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a solution of 8-amino-7-quinolinecarboxaldehyde in ethanol, add the ketone and potassium hydroxide.
-
The reaction mixture is heated at reflux for the time specified in the data table (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform) and washed with water to remove the base and any water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to afford the pure phenanthroline derivative.
-
4.2. General Procedure for Lewis Acid-Catalyzed Friedlander Synthesis
This protocol provides a general method for a Lewis acid-catalyzed Friedlander synthesis, which often proceeds under milder conditions.[4][7][8]
-
Reactants:
-
o-Aminoaryl ketone (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Lewis acid catalyst (e.g., Cu(OTf)₂, Gd(OTf)₃, MIL-53(Al)) (catalytic amount, e.g., 5-20 mol% or 5 wt%)
-
Solvent (optional, can be performed solvent-free)
-
-
Procedure:
-
In a reaction vessel, combine the o-aminoaryl ketone, the α-methylene ketone, and the Lewis acid catalyst.
-
If a solvent is used, it is added at this stage. For solvent-free conditions, the reactants are mixed directly.
-
The reaction mixture is stirred at the specified temperature (ranging from room temperature to 100 °C) for the required time (from 15 minutes to several hours).
-
Reaction progress is monitored by TLC.
-
Upon completion, if the reaction was performed in a solvent, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired phenanthroline derivative.
-
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis of chiral alkyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
A Technical Guide to Multicomponent Reactions for the Synthesis of 1,7-Phenanthroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-phenanthroline scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its unique structural features allow it to act as a versatile ligand, intercalate with DNA, and inhibit crucial enzymes, making it a molecule of significant interest in medicinal chemistry and drug development. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like this compound derivatives from simple and readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and reaction steps, while enabling the rapid generation of molecular diversity for biological screening. This in-depth technical guide provides a comprehensive overview of the core multicomponent strategies for synthesizing this compound derivatives, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Strategies via Multicomponent Reactions
Several multicomponent strategies have been successfully employed for the synthesis of the this compound core and its derivatives. These methods offer significant advantages in terms of efficiency and atom economy over traditional linear synthetic routes. Key approaches include the Friedländer annulation, Doebner-von Miller type reactions, and condensations involving active methylene (B1212753) compounds.
Three-Component Condensation Reactions
One of the most straightforward and versatile MCRs for the synthesis of fused this compound derivatives involves the one-pot condensation of an amino-substituted quinoline (B57606), an aldehyde, and a compound containing an active methylene group. These reactions are often carried out under catalyst-free conditions or with the assistance of microwave irradiation to accelerate the reaction rate and improve yields.
A notable example is the synthesis of pyrimido[5,4-b][1][2]phenanthroline-9,11-diones through the three-component condensation of quinolin-5-amine, an aromatic or heteroaromatic aldehyde, and barbituric acid.[3] Similarly, new 7-aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b][1][2]phenanthrolin-8(11H)-ones have been synthesized using cyclopentane-1,3-dione as the active methylene component.[4]
Dehydrogenative Friedländer Annulation
The Friedlander annulation is a classical and effective method for the synthesis of quinolines and, by extension, phenanthrolines.[5] In a multicomponent approach, this reaction can be adapted to a one-pot procedure. For instance, an efficient synthesis of (E)-6,7-dihydrodibenzo[b,j][1][2]phenanthrolines has been achieved through a manganese-catalyzed, ligand-free, one-pot reaction. This process involves the dehydrogenative Friedlander annulation of a 2-aminoaryl alcohol and an acridinol, followed by a C(sp3)–H functionalization.[6] The reaction proceeds through the initial oxidation of the alcohols to their corresponding carbonyl derivatives, which then undergo Friedlander annulation.
Doebner-von Miller Reaction Analogs
The Doebner-von Miller reaction, a cornerstone in quinoline synthesis, can be conceptually extended to the synthesis of phenanthroline systems. While direct multicomponent Doebner-von Miller reactions for 1,7-phenanthrolines are less common, related acid-catalyzed aerobic reactions between anilines and α,β-unsaturated carbonyl compounds provide a foundation for such strategies. The mechanism often involves a conjugate addition followed by cyclization and oxidation.
Quantitative Data Presentation
The following tables summarize quantitative data from various multicomponent reactions for the synthesis of this compound derivatives, allowing for easy comparison of different synthetic strategies.
Table 1: Three-Component Synthesis of Pyrimido[5,4-b][1][2]phenanthroline-9,11-diones
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | None | DMF | 15 | 85 |
| 2 | 4-Chlorobenzaldehyde | None | DMF | 10 | 92 |
| 3 | 4-Methylbenzaldehyde | None | DMF | 12 | 88 |
| 4 | 2-Thiophenecarboxaldehyde | None | DMF | 15 | 82 |
Reaction conditions: Quinolin-5-amine (1 mmol), aldehyde (1 mmol), barbituric acid (1 mmol), DMF (3 mL), microwave irradiation (120°C).
Table 2: Mn-Catalyzed One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][2]phenanthrolines
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-5-chloro-benzhydrol | Acridinol | MnO₂ (10 mol%) | KOtBu | DES | 100 | 2.5 | 85 |
| 2 | 2-amino-benzhydrol | Acridinol | MnO₂ (10 mol%) | KOtBu | DES | 100 | 3 | 82 |
| 3 | 2-amino-5-bromo-benzhydrol | Acridinol | MnO₂ (10 mol%) | KOtBu | DES | 100 | 2.5 | 80 |
DES: Deep Eutectic Solvent (ChCl/p-TSA).[6]
Experimental Protocols
General Procedure for the Three-Component Synthesis of 7-Aryl-7,8,9,10,11,12-hexahydropyrimido[5,4-b][1][2]phenanthroline-9,11-diones[3]
A mixture of quinolin-5-amine (1 mmol), the appropriate aromatic or heteroaromatic aldehyde (1 mmol), and barbituric acid (1 mmol) in DMF (3 mL) is placed in a sealed vessel. The reaction mixture is then subjected to microwave irradiation at 120°C for the specified time (typically 10-15 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid product is then washed with cold ethanol (B145695) and dried under vacuum to afford the pure product.
General Procedure for the Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][2]phenanthrolines[6]
In a reaction vessel, 2-amino-5-chloro-benzhydrol (1 mmol), acridinol (1 mmol), MnO₂ (10 mol %), and KOtBu (1.5 equiv) are mixed in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (1:1). The mixture is heated at 100°C for 45 minutes. Subsequently, a second DES composed of tetrabutylammonium (B224687) bromide and p-toluenesulfonic acid (1:1) is added, and the reaction is continued at 100°C for an additional 1.5 hours. After completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives often stems from their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.
ATM/CHK1 DNA Damage Response Pathway
Recent studies have shown that novel phenanthroline derivatives can act as DNA-damaging agents, leading to cell cycle arrest and apoptosis in cancer cells. One of the key signaling cascades activated by such DNA damage is the ATM/CHK1 pathway.[1]
Caption: ATM/CHK1 DNA Damage Response Pathway activated by a this compound derivative.
General Workflow for Enzyme Inhibition by Metal Chelation
Many phenanthroline derivatives exert their biological effects by chelating metal ions that are essential for the catalytic activity of metalloenzymes. This general mechanism can be visualized as a logical workflow.
Caption: General workflow of enzyme inhibition by a this compound derivative via metal chelation.
Conclusion
Multicomponent reactions provide a powerful and elegant platform for the synthesis of structurally diverse this compound derivatives. The efficiency, atom economy, and operational simplicity of these methods make them highly attractive for applications in drug discovery and development. By leveraging MCRs, researchers can rapidly generate libraries of novel compounds for biological evaluation, accelerating the identification of lead candidates with potent and selective activities. The ability of these derivatives to modulate key signaling pathways, such as the DNA damage response, highlights their therapeutic potential. This guide serves as a foundational resource for scientists and researchers, providing the necessary tools and knowledge to explore the rich chemical and biological landscape of this compound derivatives synthesized through multicomponent strategies. Further exploration in this area is poised to uncover new therapeutic agents with improved efficacy and novel mechanisms of action.
References
chelating properties of 1,7-phenanthroline with transition metals
An In-Depth Technical Guide to the Chelating Properties of 1,7-Phenanthroline with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrolines are a class of heterocyclic organic compounds of significant interest in coordination chemistry, where they can function as ligands to form stable complexes with a variety of metal ions.[1] Among the various isomers, 1,10-phenanthroline (B135089) is a classic bidentate chelating ligand that has been extensively studied due to its ability to form highly stable, five-membered chelate rings with transition metals.[2] Its rigid, planar structure and the ideal positioning of its two nitrogen atoms make it a cornerstone ligand in fields ranging from analytical chemistry to drug design.[3][4]
This guide focuses on the specific and distinct chelating properties of This compound . Unlike its 1,10-isomer, the unique spatial arrangement of the nitrogen atoms in this compound imposes significant geometric constraints on its ability to form traditional chelate complexes. This document provides a detailed examination of these properties, offers a comparison with the well-understood 1,10-phenanthroline, details relevant experimental methodologies, and explores the implications for drug development.
The Geometric Challenge of this compound Chelation
The primary determinant of a ligand's chelating ability is the spatial orientation of its donor atoms. In the case of phenanthrolines, these are the two nitrogen atoms.
-
1,10-Phenanthroline : The nitrogen atoms are positioned on the same side of the molecule in close proximity, creating an ideal "bite angle" for coordinating to a single metal center. This arrangement leads to the formation of a highly stable five-membered ring upon chelation.
-
This compound : The nitrogen atoms are located on opposite sides of the molecule's central axis. The distance and angle between the N1 and N7 atoms are not conducive to forming a stable chelate ring with a single metal ion.[1] Consequently, this compound is generally considered a poor chelating ligand in the traditional sense.[1] Attempts to synthesize coordination complexes have, in some cases, yielded protonated 1,7-phenanthrolinium salts instead of stable metal complexes.[1]
This fundamental structural difference is the most critical factor governing the coordination chemistry of this compound and distinguishes it sharply from its more famous isomer.
Caption: Logical relationship between isomer structure and chelation potential.
Comparative Quantitative Data: Stability of Transition Metal Complexes
Due to the poor chelating nature of this compound, comprehensive quantitative data on its complex stability with a wide range of transition metals is scarce in the literature. To provide a functional baseline for researchers, the following table summarizes the well-documented stability constants for the much more stable complexes formed with 1,10-phenanthroline . These values underscore the high affinity that arises from true bidentate chelation, a property largely absent in the 1,7-isomer.
The stability constant, or formation constant (log βn), quantifies the equilibrium of complex formation. Higher values indicate greater stability.
| Metal Ion | log β1 | log β2 | log β3 | Method | Reference |
| Fe(II) | 5.9 | 11.2 | 21.3 | Spectrophotometry, TLS | [5] |
| Ni(II) | 8.6 | 16.7 | 24.3 | pH Titration | [6] |
| Cu(II) | 8.0 | 14.9 | 20.9 | pH Titration | [6] |
| Zn(II) | 6.4 | 12.1 | 17.1 | Potentiometry | [7] |
| Co(II) | 7.0 | 13.6 | 19.7 | Potentiometry | [7] |
| Mn(II) | 4.0 | 7.4 | 9.9 | Potentiometry | [7] |
| Pt(II) | - | - | - | - | [8] |
Experimental Protocols: Synthesis and Characterization
While challenges exist, attempts to form complexes with phenanthroline ligands follow established coordination chemistry protocols. The following sections outline generalized methodologies for the synthesis and characterization of such complexes.
General Synthesis of a Transition Metal-Phenanthroline Complex
This protocol describes a general method for synthesizing a tris-phenanthroline metal complex, which would need significant optimization and verification for the 1,7-isomer.
-
Ligand Preparation : Dissolve three molar equivalents of the phenanthroline ligand (e.g., this compound) in a suitable solvent, such as ethanol (B145695) or methanol. Gentle heating may be required to achieve full dissolution.[9]
-
Metal Salt Solution : In a separate vessel, dissolve one molar equivalent of a transition metal salt (e.g., Cu(ClO₄)₂, Mn(II)Cl₂, Fe(II)SO₄·7H₂O) in the same solvent or water.
-
Reaction : Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux : Heat the resulting mixture to reflux for several hours (typically 2-6 hours) to ensure the reaction goes to completion. The formation of a colored solution or precipitate often indicates complex formation.
-
Isolation : Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification : Wash the collected solid with small portions of cold solvent and then with diethyl ether to remove unreacted starting materials.[10] The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/methanol).
Caption: Generalized experimental workflow for complex synthesis.
Key Characterization Techniques
-
FT-IR Spectroscopy : Infrared spectroscopy is used to confirm the coordination of the phenanthroline ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds within the aromatic rings are indicative of complexation.[9]
-
UV-Vis Spectroscopy : The formation of metal-phenanthroline complexes often results in distinct colors due to metal-to-ligand charge transfer (MLCT) transitions.[1] UV-Vis spectroscopy is used to identify these characteristic absorption bands.
-
¹H-NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), Nuclear Magnetic Resonance spectroscopy provides detailed structural information. Shifts in the proton signals of the phenanthroline ligand upon coordination can confirm binding.[9]
-
Elemental Analysis : This technique determines the percentage composition (C, H, N) of the synthesized compound, which is used to confirm the stoichiometry of the metal-ligand complex (e.g., 1:2 or 1:3 metal-to-ligand ratio).[11]
-
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of a complex's structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.
Applications in Drug Development: A Contextual Overview
The development of metal-based drugs is a rapidly growing field, with phenanthroline complexes playing a significant role.[1][12] Their planar structure allows them to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix.[13] This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for anticancer drugs.[13]
Furthermore, metal-phenanthroline complexes have shown promise as:
-
Antibacterial Agents : They exhibit potent activity against a range of bacteria, including multidrug-resistant strains. The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its passage through bacterial cell membranes.[14]
-
Metalloprotease Inhibitors : By chelating the essential metal ion (often Zn²⁺) in the active site of a metalloprotease, these compounds can inhibit enzyme activity.[15] This is a therapeutic strategy for diseases where these enzymes are overactive, such as cancer and inflammatory conditions.
While most successful examples in the literature involve 1,10-phenanthroline and its derivatives, these applications represent the primary goals for designing new metal-based drugs. The challenge for this compound lies in forming a sufficiently stable and correctly oriented complex to effectively participate in these mechanisms.
References
- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Table 1 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes | Semantic Scholar [semanticscholar.org]
- 8. Studies on five-co-ordinate d8 metal ions. Part 3. Stability constants for the reversible formation of five-co-ordinate complexes from the bis(2,2′bipyridine)- and bis(1,10-phenanthroline)-platinum(II) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Cd Complexes Containing Phenanthroline Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. tandfonline.com [tandfonline.com]
- 13. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
solubility of 1,7-phenanthroline in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,7-phenanthroline in aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing information and presents a comprehensive, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers working with this compound in various scientific and drug development applications.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, a heterocyclic aromatic molecule, its solubility is influenced by factors such as the polarity of the solvent, temperature, pH (in aqueous solutions), and the presence of other solutes. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays.
Quantitative Solubility Data
The available quantitative solubility data for this compound is sparse. The following table summarizes the known information. It is important to note that much of the readily available data pertains to the isomer 1,10-phenanthroline (B135089) and should not be used as a direct substitute.
| Solvent System | Temperature | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | > 27 µg/mL |
Qualitative Solubility Information:
Experimental Protocol: Determination of this compound Solubility
The following is a detailed, generalized protocol for determining the solubility of this compound using the widely accepted shake-flask method followed by concentration analysis via UV-Vis spectrophotometry. This method is suitable for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol (B129727), dimethyl sulfoxide)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover a range of concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
Shake-Flask Method
-
Add an excess amount of this compound to a series of flasks, ensuring a visible amount of undissolved solid remains at the bottom.
-
Add a known volume of the desired solvent to each flask.
-
Securely cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flasks at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
Sample Preparation and Analysis
-
After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial.
-
Dilute the filtered sample with the appropriate solvent to a concentration that falls within the range of the calibration standards.
-
Measure the absorbance of the diluted sample and the calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility.
Caption: Logical workflow for determining the solubility of this compound.
References
exploring the biological activity of novel 1,7-phenanthroline compounds
An In-depth Technical Guide on the Biological Activity of Novel 1,7-Phenanthroline Compounds
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While historically less studied than its 1,10-phenanthroline (B135089) isomer, recent research has unveiled the significant potential of this compound derivatives across a spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound compounds, with a focus on their anticancer, anticholinesterase, and antimicrobial properties.
Synthesis of the this compound Scaffold
The generation of novel this compound derivatives begins with robust synthetic strategies. The core structure is typically assembled through the construction of its two pyridine (B92270) rings fused to a central benzene (B151609) ring. Key synthetic methodologies include:
-
Skraup Reaction: A classic method involving the reaction of nitroanilines with glycerol (B35011) in a strongly acidic medium.[2]
-
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.[1]
-
Michael-type Addition: Utilized to synthesize 5,6-dihydro phenanthrolinic analogs through the reaction of a dihydro-5-quinolinone system, malononitrile, and various aldehydes.[1][2]
-
Multicomponent Reactions (MCRs): Highly efficient processes where three or more reactants combine in a single step, offering significant molecular diversity.[1]
The ability to derivatize the core scaffold by introducing various substituents allows for the fine-tuning of electronic, optical, and biological properties, making it a fertile ground for developing new chemical entities.[1]
Caption: General synthetic pathways to the this compound core.
Anticancer and Antitumor Activity
The this compound scaffold is a promising starting point for the development of new anticancer agents.[1] Research has focused on creating fused phenanthroline structures to enhance biological activity, with several derivatives showing significant growth inhibition against various human cancer cell lines.[1][3]
Fused Pyrrolophenanthrolines
As analogues of phenstatin, a known anticancer agent, fused pyrrolophenanthroline derivatives have been synthesized and evaluated.[1] Notably, compounds derived from this compound, 4,7-phenanthroline, and 1,10-phenanthroline have been tested against the National Cancer Institute (NCI) panel of 60 human cancer cell lines.[3]
-
Compound 8a (a pyrrolo[2,1-c][4][5]phenanthroline) and Compound 11c (a pyrrolo[1,2-a][2][6]phenanthroline) demonstrated significant growth inhibition.[1][3]
-
Compound 11c, in particular, showed a broad spectrum of antiproliferative efficacy with GI50 values ranging from 0.296 to 250 μM.[1][3]
-
Molecular docking studies suggest these compounds may act by binding to the colchicine (B1669291) binding site of tubulin.[3]
Metal Complexes
Complexation with metals can enhance the cytotoxic activity of phenanthroline-based compounds.
-
A novel oxidovanadium(IV) complex with chrysin (B1683763) and phenanthroline, [VO(chrys)phenCl] , showed higher cytotoxic effect in the human lung cancer A549 cell line compared to the complex without phenanthroline.[4] This was attributed to increased cellular uptake. The mechanism involves the production of reactive oxygen species (ROS), a decrease in glutathione (B108866) (GSH), and mitochondrial membrane damage.[4]
-
Novel silver(I) phenanthroline derivative complexes (P-235 and P-239 ) exhibited significant cytotoxicity against the human breast cancer (MDA-MB-231) cell line with IC50 values of 0.48 µM and 0.12 µM, respectively.[6]
-
Copper(II) complexes with phenanthroline derivatives have also been shown to be potent proteasome inhibitors and apoptosis inducers in cancer cells.[7]
Mechanism of Action
The anticancer effects of phenanthroline derivatives are multifaceted and can involve:
-
DNA Intercalation: The planar aromatic structure of phenanthrolines allows them to interact with DNA through π-stacking, potentially leading to DNA damage.[3][5]
-
Topoisomerase Inhibition: Certain phenanthridine (B189435) derivatives have been found to inhibit the activity of DNA topoisomerase I and II.[8]
-
Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle, for instance, in the S phase or G2/M phase.[6][8]
-
Induction of Apoptosis: Many derivatives induce programmed cell death by modulating apoptosis-related proteins, such as downregulating Bcl-2 and upregulating Bax.[8]
-
Inhibition of Signaling Pathways: A derivative of 1,10-phenanthroline, IPM713, was found to induce apoptosis in colorectal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway.[9]
Data Presentation: Anticancer Activity
| Compound/Complex | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Compound 11c | NCI-60 Panel | GI50 Range | 0.296 - 250 | [1][3] |
| Molecule 8a | MCF-7 (Breast) | IC50 | 0.28 | [8] |
| Molecule 8m | HepG2 (Liver) | IC50 | 0.39 | [8] |
| IPM713 | HCT116 (Colorectal) | IC50 | 1.7 | [9] |
| P-235 | MDA-MB-231 (Breast) | IC50 | 0.48 | [6] |
| P-239 | MDA-MB-231 (Breast) | IC50 | 0.12 | [6] |
| PA (Hydroxamate) | SiHa (Cervical) | IC50 | 16.43 | [10] |
Anticholinesterase Activity
Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase enzymes.
-
A series of pyrazolo[3,4-j][2][5]phenanthroline-3-carbonitrile derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
-
Most of the synthesized compounds showed inhibitory activity against these enzymes.[2]
Data Presentation: Anticholinesterase Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 5c | AChE | 53.29 | [2] |
| 5l | BChE | 119.3 | [2] |
| Galantamine (Control) | AChE | 0.57 | [2] |
| Galantamine (Control) | BChE | 8.08 | [2] |
Antimicrobial and Antifungal Activity
Phenanthroline derivatives, particularly their metal complexes, exhibit a broad spectrum of antimicrobial and antifungal activities.[11][12] Their mechanism of action is often attributed to their ability to chelate metal ions, thereby disrupting essential metal homeostasis and metabolic pathways in microorganisms.[5][13]
-
Hemiprotonic phenanthroline–phenanthroline+ compounds have shown broad-spectrum antibacterial and antifungal activities, proving effective even against drug-resistant bacteria like MRSA.[11]
-
These compounds have also demonstrated therapeutic efficacy in animal models of liver cancer with fungal infections, highlighting a dual therapeutic potential.[11]
Other Biological Activities
-
Enzyme Inhibition: Besides cholinesterases, phenanthroline derivatives can inhibit other enzymes. A 1,10-phenanthroline hydroxamate derivative (PA) was identified as a dual inhibitor of histone deacetylases (HDAC) and ribonucleotide reductase (RR) with IC50 values of 10.80 µM and 9.34 µM, respectively.[10]
-
Antioxidant Activity: Some pyrazolo-fused phenanthrolines have demonstrated the ability to scavenge DPPH and ABTS cationic radicals, indicating antioxidant potential.[2]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide or Cisplatin).[8]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[10][14]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of inhibition versus the compound concentration.
Protocol 2: Anticholinesterase Activity Assay (Ellman's Method)
This method is used to determine the inhibitory activity of compounds against AChE and BChE.
-
Reagent Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and the chromogen DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Enzyme Inhibition: In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add the DTNB and substrate solutions to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations of Pathways and Workflows
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a phenanthroline derivative.[9]
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 2. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 9. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide to 1,7-Phenanthroline: CAS Number and Safety Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Phenanthroline is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₈N₂. It is one of the ten isomers of phenanthroline, a well-known chelating agent in coordination chemistry. While its isomer, 1,10-phenanthroline, has been extensively studied and utilized, this compound possesses unique chemical and biological properties that are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and critical safety information for this compound, intended for professionals in research and drug development.
Chemical Identification
A unique numerical identifier is assigned to every chemical substance by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. This CAS Registry Number® is a crucial piece of information for unambiguously identifying a chemical.
| Identifier | Value | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 230-46-6 | [1] |
| Molecular Formula | C₁₂H₈N₂ | |
| Molecular Weight | 180.21 g/mol | |
| Synonyms | m-Phenanthroline | [1] |
GHS Hazard and Safety Information
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following tables summarize the GHS classification and precautionary measures for this compound.
GHS Pictograms and Signal Word
| Pictogram | Signal Word |
|
| Danger |
GHS Hazard Statements
| Code | Statement | Citation |
| H301 | Toxic if swallowed. | [1] |
| H318 | Causes serious eye damage. | [1] |
| H410 | Very toxic to aquatic life with long lasting effects. | [1] |
GHS Precautionary Statements
| Code | Statement | Citation |
| P264 | Wash skin thoroughly after handling. | [1] |
| P270 | Do not eat, drink or smoke when using this product. | [1] |
| P273 | Avoid release to the environment. | [1] |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P391 | Collect spillage. | [1] |
| P405 | Store locked up. | [1] |
| P501 | Dispose of contents/ container to an approved waste disposal plant. | [1] |
Toxicological Information
Mechanism of Toxicity
The precise mechanism of toxicity for this compound is not as extensively studied as that of 1,10-phenanthroline. However, based on the known activities of phenanthroline derivatives, the following mechanisms are likely involved:
-
Generation of Reactive Oxygen Species (ROS): Phenanthroline compounds, particularly when complexed with metals, can participate in redox cycling, leading to the formation of ROS.[2] These highly reactive molecules can cause oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids.
-
Enzyme Inhibition: As a chelating agent, this compound can bind to metal ions that are essential for the catalytic activity of various enzymes, particularly metalloproteases.[3] Inhibition of these enzymes can disrupt critical biological processes.
-
Mitochondrial Dysfunction: Studies on related compounds suggest that phenanthrolines can induce mitochondrial membrane damage, leading to the disruption of cellular energy production and the release of pro-apoptotic factors.[2]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the toxicological assessment of this compound are not widely published. However, standard assays can be adapted to evaluate its toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound in a cell line of interest.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve a range of desired concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.
Conclusion
This compound is a chemical with significant potential in various research fields, but it must be handled with care due to its acute oral toxicity and the potential for serious eye damage. Understanding its CAS number and adhering to the GHS safety guidelines are paramount for ensuring laboratory safety. Further research is needed to fully elucidate its toxicological profile, including specific LD50 values and detailed mechanisms of action, which will be crucial for its potential development in therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for 1,7-Phenanthroline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,7-Phenanthroline as a Ligand
This compound is a heterocyclic aromatic organic compound and a member of the phenanthroline family. While its isomer, 1,10-phenanthroline (B135089), has been more extensively studied, this compound presents unique electronic and steric properties that make it a ligand of significant interest in coordination chemistry. Its distinct nitrogen atom placement allows for the formation of stable complexes with a variety of metal ions, leading to applications in catalysis, materials science, and medicinal chemistry.[1] This document provides an overview of its applications, quantitative data for related complexes, and detailed experimental protocols.
Applications of this compound Coordination Complexes
The coordination chemistry of this compound is rich with potential across several scientific disciplines.
Catalysis
Complexes of this compound with transition metals such as ruthenium and palladium are explored for their catalytic activity. These complexes can serve as catalysts in a range of organic transformations, including oxidation of alcohols and carbon-carbon bond-forming reactions like the Suzuki coupling. The specific geometry and electronic properties of the this compound ligand can influence the catalytic efficiency and selectivity of the metal center.
Materials Science
In the field of materials science, this compound-containing complexes, particularly those of iridium(III), are investigated for their photophysical properties. These complexes can exhibit strong luminescence and are potential candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The ligand structure plays a crucial role in determining the emission color, quantum yield, and overall device performance.
Medicinal Chemistry and Drug Development
This compound complexes of metals like copper and platinum have shown promise as therapeutic agents. Their mode of action often involves interaction with biological macromolecules. For instance, copper complexes of phenanthroline derivatives have been shown to induce DNA cleavage, a mechanism that can be exploited for the development of anticancer drugs.[2][3][4][5] The ability of these complexes to act as artificial nucleases makes them valuable tools in molecular biology and potential leads in drug discovery.
Quantitative Data
Quantitative data for coordination complexes of this compound are not as widely reported as for its 1,10-isomer. The following tables summarize representative data for phenanthroline-based complexes to provide a comparative context. Researchers should consider these as starting points and would need to perform specific measurements for this compound complexes.
Table 1: Stability Constants of Phenanthroline Metal Complexes
| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 | Conditions |
| Ni(II) | 1,10-Phenanthroline | 8.60 | 8.10 | 7.60 | 25 °C, 0.1 M KCl |
| Cu(II) | 1,10-Phenanthroline | 9.00 | 6.85 | 5.35 | 25 °C, 0.1 M KCl |
| Fe(II) | 1,10-Phenanthroline | 5.90 | 5.20 | 10.30 | 25 °C, 0.1 M KCl |
Note: Data adapted from studies on 1,10-phenanthroline. Stability constants for this compound complexes are expected to differ due to steric and electronic variations.
Table 2: Catalytic Performance of Phenanthroline-based Catalysts
| Reaction | Catalyst | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Suzuki Coupling | Pd/1,10-Phenanthroline derivative | >1000 | ~9 |
| Alcohol Oxidation | Ru/1,10-Phenanthroline derivative | - | ~6.7 |
Note: These values are indicative and highly dependent on specific reaction conditions, substrates, and the exact ligand structure.
Table 3: Biological Activity of Phenanthroline Metal Complexes
| Complex | Cell Line | IC₅₀ (µM) |
| [Cu(1,10-phenanthroline)Cl₂] | HeLa | 53.74 ± 2.95 |
| [Pt(1,10-phenanthroline)Cl₂] | DU-145 | 75.07 ± 5.48 |
Note: IC₅₀ values are for 1,10-phenanthroline complexes and serve as a reference. The activity of this compound complexes would require specific experimental determination.[6][7]
Experimental Protocols
The following are detailed protocols adapted for the use of this compound in key experimental procedures.
Protocol 1: Synthesis of a Dichloro(this compound)copper(II) Complex
Objective: To synthesize a representative coordination complex of this compound with copper(II) chloride.
Materials:
-
This compound (180.21 g/mol )
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (170.48 g/mol )
-
Ethanol (B145695), absolute
-
Diethyl ether
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In the 50 mL round-bottom flask, dissolve 180.2 mg (1.0 mmol) of this compound in 20 mL of absolute ethanol. Stir the solution gently until the ligand is fully dissolved.
-
In a separate beaker, dissolve 170.5 mg (1.0 mmol) of CuCl₂·2H₂O in 10 mL of absolute ethanol.
-
Add the copper(II) chloride solution dropwise to the this compound solution while stirring continuously at room temperature.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete reaction.
-
Attach the reflux condenser to the flask and heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two small portions of cold ethanol (5 mL each) and then with two portions of diethyl ether (5 mL each) to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator under vacuum.
-
Characterize the final product using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 2: Catalytic Oxidation of Benzyl (B1604629) Alcohol using a Ru-1,7-phenanthroline Complex
Objective: To evaluate the catalytic activity of a ruthenium-1,7-phenanthroline complex in the oxidation of a primary alcohol.
Materials:
-
[Ru(1,7-phen)Cl₃] (synthesized separately)
-
Benzyl alcohol
-
N-Methylmorpholine-N-oxide (NMO) as a co-oxidant
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Equipment:
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Activate the molecular sieves by heating under vacuum.
-
To the Schlenk flask under an inert atmosphere, add the ruthenium-1,7-phenanthroline catalyst (e.g., 1 mol%).
-
Add activated 4 Å molecular sieves (approx. 100 mg).
-
Add 10 mL of anhydrous DCM to the flask.
-
Add benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Add NMO (1.5 mmol) as the co-oxidant.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol to benzaldehyde.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 3: DNA Cleavage Assay with a Cu(II)-1,7-phenanthroline Complex
Objective: To assess the ability of a synthesized copper(II)-1,7-phenanthroline complex to cleave plasmid DNA.
Materials:
-
Synthesized Cu(II)-1,7-phenanthroline complex
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Tris-HCl buffer (pH 7.5)
-
Sodium ascorbate (B8700270) (reducing agent)
-
Ethidium bromide or other DNA stain
-
Loading dye
Equipment:
-
Microcentrifuge tubes
-
Incubator or water bath at 37 °C
-
Gel electrophoresis apparatus
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a stock solution of the Cu(II)-1,7-phenanthroline complex in a suitable solvent (e.g., DMSO or water).
-
In a series of microcentrifuge tubes, prepare the reaction mixtures. Each reaction should have a final volume of 20 µL and contain:
-
Tris-HCl buffer (final concentration 50 mM)
-
Plasmid DNA (e.g., 0.5 µg)
-
Varying concentrations of the copper complex.
-
-
Initiate the cleavage reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixtures at 37 °C for 1 hour.
-
Stop the reaction by adding 4 µL of loading dye containing EDTA.
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates DNA cleavage.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in coordination chemistry.
Caption: General workflow for the synthesis of a metal complex with this compound.
Caption: Simplified catalytic cycle for alcohol oxidation.
Caption: Proposed mechanism for DNA cleavage by a copper-1,7-phenanthroline complex.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Oxidative DNA Cleavage with Clip-Phenanthroline Triplex-Forming Oligonucleotide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleaving DNA with DNA: Cooperative Tuning of Structure and Reactivity Driven by Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 1,7-Phenanthroline in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Phenanthroline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and electron-accepting properties make them excellent candidates for various roles within the OLED architecture. This document provides a comprehensive overview of the applications of this compound-based materials in OLEDs, including their use as electron-transporting layers, hole-blocking layers, and as ligands in emissive metal complexes. Detailed experimental protocols for device fabrication and characterization are also presented to aid researchers in their endeavors.
Key Applications of this compound in OLEDs
The unique electronic and structural properties of this compound derivatives allow them to be employed in several key layers of an OLED device to enhance its efficiency, stability, and overall performance.
1. Electron Transport Layer (ETL): Derivatives of this compound are frequently utilized as electron-transport materials. Their high electron mobility facilitates the efficient injection and transport of electrons from the cathode towards the emissive layer, leading to improved device performance and lower operating voltages.[1][2][3]
2. Hole-Blocking Layer (HBL): With a deep Highest Occupied Molecular Orbital (HOMO) energy level, this compound derivatives can effectively block the flow of holes from the emissive layer to the electron-transport layer.[4][5] This confinement of holes within the emissive layer increases the probability of electron-hole recombination, thereby enhancing the electroluminescence efficiency.[5]
3. Host Material in the Emissive Layer: The wide energy gap of some this compound derivatives makes them suitable as host materials for phosphorescent emitters. They can facilitate efficient energy transfer to the dopant, leading to high quantum efficiencies.
4. Ligands in Emissive Metal Complexes: this compound and its substituted analogs are excellent ligands for coordinating with metal ions such as iridium(III), platinum(II), and europium(III) to form highly luminescent phosphorescent complexes.[6][7] These organometallic complexes can be used as dopants in the emissive layer to achieve high-efficiency OLEDs with tunable emission colors.[6]
Quantitative Performance Data
The performance of OLEDs incorporating this compound derivatives is summarized in the tables below. These tables highlight the impact of different derivatives and device architectures on key performance metrics.
Table 1: Performance of OLEDs with this compound Derivatives as Electron Transport Layers (ETLs)
| Device Structure | Phenanthroline Derivative | Max. Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| ITO/α-NPD/Alq3/Phen/LiF/Al | Phen1 | 4.1 | 2.1 | 1.8 | 3.2 |
| ITO/α-NPD/Alq3/Phen/LiF/Al | Phen2 | 4.0 | 2.5 | 1.8 | 2.8 |
| ITO/α-NPD/Alq3/Phen/LiF/Al | Phen3 | 4.2 | 2.6 | 1.9 | 2.8 |
| ITO/NPB/TCTA/Blue Emitter/TPBi/Liq/Al | Imidazo[4,5-f][1][8]phenanthroline derivative | 1.45 | 1.52 | 0.99 | - |
Data sourced from multiple studies for comparison.[1][9]
Table 2: Performance of OLEDs with Diphenanthroline Derivatives in the Charge Generation Unit of Tandem OLEDs
| Device Type | Phenanthroline Derivative | Driving Voltage (V) at 1000 cd/m² | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Lifetime (LT95, h) at 1000 cd/m² |
| Single-stack red | p-bPPhenB | 2.7 | 56.8 | 30.8 | 130 |
| Single-stack red | Bphen (control) | 3.7 | 39 | 27.1 | 13 |
| Two-stack red | p-bPPhenB | 5.0 | 54.0 | 56.1 | - |
| Two-stack red | Bphen (control) | 6.2 | 45.2 | 53.3 | - |
p-bPPhenB: 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene[10]
Experimental Protocols
This section provides a generalized yet detailed protocol for the fabrication of a multilayer OLED device incorporating a this compound derivative.
Synthesis of this compound Derivatives
The synthesis of functionalized this compound derivatives often involves multi-step reactions. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For instance, novel phenanthroline derivatives can be synthesized via the Suzuki coupling of a boronic acid with a dibromide precursor, followed by a condensation reaction.[1] The synthesized compounds should be purified by temperature gradient vacuum sublimation before device fabrication to ensure high purity.[1][11]
OLED Device Fabrication
The fabrication of OLEDs is typically carried out in a high-vacuum environment (<10⁻⁶ Torr) using thermal evaporation techniques. A solution-processed approach is also viable for certain materials.[11]
a. Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are used as the anode.
-
The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[12]
-
After cleaning, the substrates are dried in a vacuum oven.
-
Immediately before loading into the deposition chamber, the ITO surface is treated with UV-ozone for 10-15 minutes to enhance the work function and improve hole injection.[1]
b. Deposition of Organic Layers and Cathode: The organic layers are deposited onto the ITO substrate in a sequential manner through thermal evaporation. The deposition rates and thicknesses are monitored in situ using a quartz crystal monitor.
-
Hole Injection Layer (HIL): A material like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (α-NPD) is deposited to a thickness of 40-60 nm.
-
Hole Transport Layer (HTL): An additional layer of a hole-transporting material may be deposited.
-
Emissive Layer (EML): The emissive material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq3) is deposited to a thickness of 20-40 nm. For doped devices, the host and dopant materials are co-evaporated from separate sources.
-
Hole-Blocking/Electron-Transport Layer (HBL/ETL): The this compound derivative is deposited to a thickness of 20-30 nm.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) or Lithium quinolate (Liq) (0.5-1 nm) is deposited to facilitate electron injection.[1][9]
-
Cathode: Finally, a metal cathode, typically Aluminum (Al) (100-150 nm), is deposited.
c. Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer.
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the I-V-L data.
Visualizations
Caption: A typical multilayer OLED device structure.
Caption: A simplified workflow for OLED fabrication.
Caption: A representative energy level diagram for an OLED.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on Organic Light Emitting Diodes Using Phenanthroline Derivatives as Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
Application Notes and Protocols for 1,7-Phenanthroline Derivatives as Hole-Blocking Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,7-phenanthroline derivatives as effective hole-blocking materials (HBMs) in Organic Light-Emitting Diodes (OLEDs). The following sections detail the performance of various this compound derivatives, their synthesis, and the fabrication of OLED devices incorporating these materials.
Introduction to this compound Derivatives in OLEDs
OLED technology has become a forerunner in display and lighting applications due to its high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within the device. Hole-blocking materials play a crucial role in enhancing device efficiency by confining holes within the emissive layer, thereby increasing the probability of electron-hole recombination and subsequent light emission.
While 1,10-phenanthroline (B135089) derivatives are widely studied as electron-transporting materials, their isomers, the this compound derivatives, have emerged as promising candidates for hole-blocking applications. Their low Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels make them suitable for blocking holes and transporting electrons. This document focuses on the application of several synthesized this compound derivatives as HBMs in OLEDs.
Quantitative Performance Data
The performance of OLEDs employing various this compound derivatives as the hole-blocking layer is summarized in the table below. The data highlights key metrics such as HOMO/LUMO energy levels, current efficiency, power efficiency, and external quantum efficiency (EQE).
| Derivative | HOMO (eV) | LUMO (eV) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| 2,4,9-triphenyl-1,7-phenanthroline (Ph-mP) | -5.9 | -2.7 | 10.1 | 8.0 | 5.5 |
| 2,4-bis(4-(tert-butyl)phenyl)-9-phenyl-1,7-phenanthroline (tBu-mP) | -5.8 | -2.6 | 10.5 | 8.3 | 5.7 |
| 2,4-bis(4-fluorophenyl)-9-phenyl-1,7-phenanthroline (F-mP) | -6.0 | -2.7 | 9.8 | 7.7 | 5.3 |
| 2,4-bis(3,5-difluorophenyl)-9-phenyl-1,7-phenanthroline (F2-mP) | -6.2 | -2.8 | 9.5 | 7.5 | 5.2 |
| 2,4-bis(4-(trifluoromethyl)phenyl)-9-phenyl-1,7-phenanthroline (CF3-mP) | -6.2 | -2.9 | 9.2 | 7.2 | 5.0 |
Experimental Protocols
Synthesis of this compound Derivatives
A facile synthesis of this compound derivatives can be achieved through a multicomponent reaction based on the aza-Diels–Alder reaction. The following is a representative protocol for the synthesis of 2,4,9-triphenyl-1,7-phenanthroline (Ph-mP).
Materials:
-
8-amino-2-phenylquinoline
-
1,3-diphenylprop-2-en-1-one
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Chloroform for elution
Procedure:
-
A mixture of 8-amino-2-phenylquinoline (1.0 mmol), 1,3-diphenylprop-2-en-1-one (1.2 mmol), and Yb(OTf)₃ (0.1 mmol) in toluene (5.0 mL) is stirred at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a hexane/chloroform mixture as the eluent to yield the desired product, 2,4,9-triphenyl-1,7-phenanthroline.
-
The final product is further purified by temperature gradient vacuum sublimation before device fabrication.
OLED Fabrication and Characterization
The following protocol describes the fabrication of a multilayer OLED device using a this compound derivative as the hole-blocking layer.
Device Structure:
ITO / TAPC (40 nm) / CBP:Ir(ppy)₃ (8 wt%, 20 nm) / this compound derivative (HBL, 20 nm) / Alq₃ (20 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
This compound derivative (e.g., Ph-mP)
-
Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Deionized water, acetone, isopropyl alcohol for cleaning
Fabrication Protocol:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The cleaned substrates are transferred into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). The organic layers are deposited sequentially by thermal evaporation at a rate of 1-2 Å/s.
-
Hole-transporting layer (HTL): 40 nm of TAPC.
-
Emissive layer (EML): 20 nm of CBP doped with 8 wt% of Ir(ppy)₃.
-
Hole-blocking layer (HBL): 20 nm of the synthesized this compound derivative.
-
Electron-transporting layer (ETL): 20 nm of Alq₃.
-
-
Cathode Deposition: Following the organic layer deposition, a 1 nm thick layer of LiF is deposited as an electron-injection layer, followed by a 100 nm thick layer of Al as the cathode. The deposition rates are typically 0.1 Å/s for LiF and 5 Å/s for Al.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a luminance meter.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Visualizations
Caption: OLED device architecture with a this compound derivative as the HBL.
Caption: Experimental workflow from synthesis to device characterization.
The Versatile Role of 1,7-Phenanthroline in Materials Science and Functional Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Phenanthroline, a heterocyclic aromatic compound, is a versatile building block in the design and synthesis of advanced functional materials. Its unique structural and electronic properties, arising from the specific arrangement of its nitrogen atoms, make it a compelling ligand for coordination chemistry and a valuable component in organic electronics and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various areas of materials science, with a focus on organic light-emitting diodes (OLEDs), coordination polymers, and catalysis.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have emerged as promising materials for enhancing the performance of OLEDs, particularly as hole-blocking and electron-transporting layers. Their high thermal stability and appropriate HOMO/LUMO energy levels contribute to improved device efficiency and longevity.[1]
Quantitative Performance Data
The following table summarizes the performance of OLEDs incorporating phenanthroline derivatives.
| Device Structure | Phenanthroline Derivative Application | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) |
| ITO/NPB (50 nm)/TCTA (10 nm)/Blue Emitter (20 nm)/TPBi (30 nm)/Liq (2 nm)/Al (100 nm)[2] | Blue Emitter | 1.45 | 1.52 | 0.99 | (0.16, 0.14) |
| ITO/α-NPD/Alq3/Phenanthroline Derivative/LiF/Al[3] | Electron-Transport Layer | - | - | - | - |
Note: '-' indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Multicomponent Aza-Diels-Alder Reaction
This protocol describes a one-pot synthesis of substituted this compound derivatives.[1]
Materials:
-
1,3-Diaminobenzene
-
Arylaldehyde derivative
-
Phenylacetylene (B144264) derivative
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-diaminobenzene (1.0 mmol), the desired arylaldehyde derivative (1.0 mmol), and the phenylacetylene derivative (1.0 mmol) in the anhydrous solvent.
-
Add BF₃·OEt₂ (1.0 mmol) to the mixture, which acts as a Lewis acid catalyst.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the initial reaction, add DDQ (1.1 mmol) as an oxidant to facilitate the aromatization to the phenanthroline core.
-
Continue stirring at room temperature for an additional period (e.g., 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
Protocol 2: Fabrication of an OLED Device with a this compound Derivative as a Hole-Blocking Layer
This protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection material (e.g., NPB)
-
Emissive material
-
This compound derivative (hole-blocking material)
-
Electron-transport material (e.g., Alq₃)
-
Electron-injection material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Deionized water, acetone, isopropanol (B130326) for cleaning
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation at a controlled rate (e.g., 1-2 Å/s):
-
Hole-injection layer (e.g., NPB)
-
Emissive layer
-
This compound derivative as the hole-blocking layer
-
Electron-transport layer (e.g., Alq₃)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin electron-injection layer (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The chelating ability of this compound makes it an excellent ligand for the construction of coordination polymers and MOFs.[4][5] These materials have applications in gas storage, separation, and catalysis.
Experimental Protocol
Protocol 3: Synthesis of a this compound-Based Metal-Organic Framework
This protocol describes a general solvothermal synthesis of a MOF incorporating a this compound-based ligand.[4][6]
Materials:
-
Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, FeBr₂)
-
This compound-dicarboxylic acid ligand (or other functionalized this compound linker)
-
Solvent (e.g., N,N-dimethylformamide - DMF, ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the this compound-based ligand (e.g., 0.1 mmol) in the chosen solvent or solvent mixture.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.
Application in Catalysis
Metal complexes of this compound exhibit catalytic activity in various organic transformations. The electronic properties and steric environment provided by the this compound ligand can influence the selectivity and efficiency of the catalyst.
Quantitative Catalytic Performance
The following table presents data on the catalytic performance of phenanthroline-based complexes.
| Catalyst | Reaction | Substrate | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Ir(III) complex with phenanthroline ligand[7] | NADH Photo-oxidation | NADH | - | 4.22 | 8.46 |
| Fe-phenanthroline MOF[1] | C-H Amination | Various hydrocarbons | High | - | - |
Note: '-' indicates data not specified in the provided search results.
Experimental Protocol
Protocol 4: General Procedure for a Catalytic Reaction using a this compound-Metal Complex
This protocol provides a general framework for a catalytic organic transformation.
Materials:
-
Substrate
-
Reagent
-
This compound-metal complex catalyst
-
Solvent
-
Inert gas (if required)
Procedure:
-
To a reaction vessel, add the substrate, solvent, and the this compound-metal complex catalyst under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Add the second reagent to initiate the reaction.
-
Stir the reaction mixture at a specific temperature for the required duration.
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR).
-
Upon completion, quench the reaction and work up the mixture to isolate the product. This may involve extraction, filtration, and/or evaporation of the solvent.
-
Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.
-
Characterize the final product to confirm its identity and purity.
Drug Development and Biological Applications
While this document focuses on materials science, it is noteworthy that phenanthroline derivatives are also explored in drug development for their potential as anticancer agents and their ability to interact with biomolecules like DNA.[8][9] The chelating properties of phenanthrolines can play a role in their biological activity. Further research in this area may lead to the development of novel therapeutic agents.
References
- 1. Phenanthroline-based metal–organic frameworks for Fe-catalyzed C sp3 –H amination (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenanthroline-based metal–organic frameworks for Fe-catalyzed Csp3–H amination - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 6. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06269A [pubs.rsc.org]
- 8. benthamopen.com [benthamopen.com]
- 9. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Applications of Pyrazolo-fused Phenanthrolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazolo-fused phenanthrolines and their diverse biological applications. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of key workflows and signaling pathways to facilitate research and development in this promising area of medicinal chemistry.
Introduction
Pyrazolo-fused phenanthrolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The fusion of a pyrazole (B372694) ring with a phenanthroline scaffold creates a planar, rigid structure with unique electronic and steric properties, making it an excellent candidate for interacting with various biological targets. These compounds have shown promise as anticancer, antimicrobial, and antiviral agents. Furthermore, their photophysical properties make them suitable for applications in bioimaging and as DNA probes.
Biological Applications
Pyrazolo-fused phenanthrolines and their derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
A primary focus of research on pyrazolo-fused phenanthrolines has been their potent anticancer activity. These compounds can induce cancer cell death through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can halt the cell cycle and induce apoptosis in cancer cells.
Several studies have reported the cytotoxic effects of novel pyrazolo-fused phenanthroline derivatives against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazolo-fused phenanthrolines have exhibited promising activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Other Biological Applications
Beyond their anticancer and antimicrobial properties, pyrazolo-fused phenanthrolines are being explored for other biomedical applications:
-
DNA Intercalating Agents: The planar structure of these molecules allows them to intercalate between the base pairs of DNA, which can inhibit DNA replication and transcription. This property is also being harnessed for the development of DNA probes.
-
Bioimaging: The inherent fluorescence of some pyrazolo-fused phenanthroline derivatives makes them suitable for use as fluorescent probes in cellular imaging. These probes can be used to visualize specific cellular components or to monitor dynamic processes within living cells.
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of selected pyrazolo-fused phenanthroline derivatives and related compounds from various studies.
Table 1: Anticancer Activity of Fused Pyrrolophenanthroline Derivatives [1][2]
| Compound | Cancer Cell Line | GI50 (µM) |
| 11c | Leukemia (HL-60(TB)) | < 0.296 |
| Non-Small Cell Lung Cancer (NCI-H522) | < 3.78 | |
| Colon Cancer (COLO 205) | < 3.78 | |
| Colon Cancer (HT-29) | < 3.78 | |
| CNS Cancer (SF-539) | < 3.78 | |
| Melanoma (MDA-MB-435) | 0.296 | |
| Melanoma (M14) | < 3.78 | |
| Ovarian Cancer (OVCAR-3) | < 3.78 | |
| Renal Cancer (A498) | < 3.78 | |
| 8a | Various | Moderate Activity |
Table 2: Anticancer Activity of Pyrazole-Containing Compounds [3]
| Compound | Cancer Cell Line | IC50 (µM) | Target |
| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 (IC50 = 0.074 µM) |
| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 (IC50 = 0.095 µM) |
| 35 | HepG2 | 3.53 | CDK2 |
| MCF7 | 6.71 | CDK2 | |
| Hela | 5.16 | CDK2 | |
| 36 | - | - | CDK2 (IC50 = 0.199 µM) |
| 37 | MCF7 | 5.21 | - |
| 57 | HepG2 | 3.11 - 4.91 | DNA Binding |
| MCF7 | 3.11 - 4.91 | DNA Binding | |
| HeLa | 3.11 - 4.91 | DNA Binding | |
| 58 | HepG2 | 4.06 - 4.24 | DNA Binding |
| MCF7 | 4.06 - 4.24 | DNA Binding | |
| HeLa | 4.06 - 4.24 | DNA Binding |
Table 3: Antimicrobial Activity of Fused-Ring Pyrazolones [4]
| Compound Type | Microorganism | MIC (µg/mL) |
| Pyrazolinones with thiophene (B33073) ring | Bacillus subtilis | 0.313 - 1.25 |
| Candida albicans | 0.313 - 1.25 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazolo-fused phenanthrolines and the evaluation of their biological activities.
Synthesis of Pyrazolo[1,5-a][1][5]phenanthrolines
This protocol describes a general method for the synthesis of 3- and 2,3-substituted pyrazolo[1,5-a][1][5]phenanthrolines.[6]
Materials:
-
N-amino-1,10-phenanthrolinium mesitylenesulfonate
-
Acceptor-substituted alkenes (e.g., α,β-unsaturated carbonyl compounds)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of N-amino-1,10-phenanthrolinium mesitylenesulfonate in DMSO, add K2CO3.
-
To this mixture, add the acceptor-substituted alkene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of the synthesized compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo-fused phenanthroline compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[8][9]
Materials:
-
Bacterial or fungal strains (e.g., E. coli, B. subtilis, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized pyrazolo-fused phenanthroline compounds
-
96-well microtiter plates
-
Standard antibiotics/antifungals (positive controls)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.
-
Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microbes with standard drug) and a negative control (microbes with no drug).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Synthetic Workflow for Pyrazolo-fused Phenanthrolines
Caption: General workflow for the synthesis of pyrazolo-fused phenanthrolines.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
Potential Signaling Pathway Inhibition
Caption: Inhibition of CDK-mediated cell cycle progression.
References
- 1. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial studies on fused-ring pyrazolones and isoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterisation, and solution behaviour of Ag(I) bis(phenanthroline-oxazine) complexes and the evaluation of their biological activity against the pathogenic yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing 1,7-Phenanthroline as a Metal Chelator to Inhibit Metalloproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalloproteins are a diverse class of enzymes that play critical roles in a myriad of physiological and pathological processes, including tissue remodeling, signal transduction, and inflammation. The catalytic activity of these enzymes is dependent on a coordinated metal ion, most commonly zinc (Zn²⁺), at their active site. The inhibition of metalloproteins, particularly matrix metalloproteinases (MMPs), is a significant area of research in drug development for conditions such as cancer, arthritis, and cardiovascular diseases.
1,7-phenanthroline is a heterocyclic organic compound and a known metal chelator. Due to the arrangement of its nitrogen atoms, it can bind to metal ions, thereby sequestering them from their environment. This property makes this compound a potential inhibitor of metalloproteins. By chelating the essential metal cofactor from the enzyme's active site, this compound can disrupt its catalytic function and inhibit its activity. While its isomer, 1,10-phenanthroline (B135089), is a more extensively studied metalloproteinase inhibitor, this compound represents a valuable tool for investigating the role of metalloproteins and as a scaffold for the design of novel therapeutic agents.
These application notes provide an overview of the mechanism of action of this compound as a metalloprotein inhibitor and offer detailed protocols for its application in research settings.
Mechanism of Action: Metal Chelation
The primary mechanism by which this compound inhibits metalloproteins is through the chelation of the catalytic metal ion, typically zinc, from the enzyme's active site. This process effectively renders the enzyme inactive.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically for the inhibitory activity of this compound against various metalloproteins. The majority of research has focused on its isomer, 1,10-phenanthroline. For comparative purposes, the table below includes data for 1,10-phenanthroline and other general metalloproteinase inhibitors. Researchers are encouraged to determine the IC₅₀ values for this compound against their specific metalloprotein of interest using the protocols provided below.
| Inhibitor | Target Metalloproteinase | IC₅₀ Value | Reference |
| 1,10-Phenanthroline | Collagenase | 110.5 µM | --INVALID-LINK-- |
| EDTA | General MMPs | Varies (mM range) | [Various Sources] |
| GM6001 (Ilomastat) | Broad-spectrum MMP inhibitor | Varies (nM to low µM range) | [Various Sources] |
| This compound | Data not readily available | To be determined experimentally |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound to inhibit metalloprotein activity. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (MW: 180.21 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or EtOH to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Note: The final concentration of the solvent in the assay should be kept low (typically ≤ 0.5%) to avoid affecting enzyme activity.
Protocol 2: General Metalloproteinase Activity Assay using a Fluorogenic Substrate
This protocol describes a general method to determine the inhibitory effect of this compound on a specific metalloproteinase using a fluorogenic peptide substrate.
Workflow:
Materials:
-
Purified active metalloproteinase
-
Fluorogenic metalloproteinase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer from the stock solution.
-
Prepare a working solution of the metalloproteinase in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of the different dilutions of this compound. Include wells with assay buffer only (no inhibitor control) and wells with a known inhibitor as a positive control.
-
Add 25 µL of the metalloproteinase working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the fluorogenic substrate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Inhibition
Gelatin zymography is a technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in a sample. This protocol can be adapted to assess the inhibitory effect of this compound.
Workflow:
Materials:
-
Samples containing MMP-2 and/or MMP-9 (e.g., conditioned cell culture media)
-
This compound stock solution
-
Tris-Glycine SDS-PAGE gels (10%) co-polymerized with 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Incubate your samples with various concentrations of this compound for 30-60 minutes at room temperature. Include a no-inhibitor control.
-
Mix the treated samples with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
-
Data Analysis:
-
The intensity of the clear bands is proportional to the enzyme activity. The inhibitory effect of this compound can be semi-quantitatively assessed by comparing the band intensities of the treated samples to the control. Densitometry software can be used for more quantitative analysis.
-
Concluding Remarks
This compound serves as a valuable chemical tool for the inhibition of metalloproteins through metal chelation. While specific inhibitory data for this isomer is not as abundant as for 1,10-phenanthroline, the provided protocols offer a solid foundation for researchers to investigate its efficacy against their metalloprotein targets of interest. The exploration of less-common isomers like this compound may unveil novel structure-activity relationships and provide new avenues for the development of selective metalloprotein inhibitors. It is recommended that researchers perform thorough dose-response experiments to accurately determine the inhibitory potency of this compound in their specific experimental system.
Application Notes and Protocols: Photophysical and Photochemical Properties of 1,7-Phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical and photochemical properties of 1,7-phenanthroline complexes, materials of significant interest in photocatalysis and photodynamic therapy (PDT). This document details their synthesis, characterization, and potential applications, offering structured data and experimental protocols to guide research and development efforts.
Introduction to this compound Complexes
This compound is a heterocyclic aromatic compound that acts as a bidentate ligand, forming stable complexes with a variety of transition metals. The unique structure of the this compound ligand, when coordinated with metal ions, gives rise to distinct photophysical and photochemical characteristics. These properties, including strong absorption in the visible region, long-lived excited states, and the ability to generate reactive oxygen species (ROS), make these complexes highly suitable for applications in drug development, particularly as photosensitizers in PDT.[1][2] The position of substituents on the phenanthroline ring can significantly influence the photophysical properties of the resulting complexes, such as the excited-state lifetime and singlet oxygen quantum yield.[3]
Photophysical and Photochemical Data
The photophysical and photochemical properties of this compound complexes are dictated by the nature of the metal center, the substituents on the phenanthroline ligand, and the solvent environment. Key parameters include absorption and emission maxima, molar extinction coefficients, quantum yields, and excited-state lifetimes.
Table 1: Photophysical Properties of Selected this compound Complexes
| Complex | Metal Ion | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) | Solvent | Reference |
| [Cu(dsbtmp)₂]⁺ | Cu(I) | Not specified | Not specified | Not specified | > three orders of magnitude longer than [Cu(dmp)₂]⁺ | Not specified | [4][5] |
| Bis-BODIPY (B1) | - | Not specified | Not specified | 0.29 (¹O₂) | Not specified | Not specified | [6] |
| Bis-BODIPY (B2) | - | Not specified | Not specified | 0.578 (¹O₂) | Not specified | Not specified | [6] |
| [LIr] | Ir(III) | 262, 378 | 586 | 0.025 (luminescence), 0.0613 (¹O₂) | Not specified | 10% Acetonitrile | [2][7] |
| [ReCl(CO)₃(pyr-imphen)] | Re(I) | Not specified | Not specified | Not specified | ~1800 | Solution | [8] |
| [ReCl(CO)₃(pyr-tol-imphen)] | Re(I) | Not specified | Not specified | Not specified | ~1500 | Solution | [8] |
| [Cu(dchtmp)₂]PF₆ | Cu(I) | 450 (excitation) | Not specified | 0.055 | 2.6 | CH₂Cl₂ | [9][10] |
| [Cu(dchtmp)₂]PF₆ | Cu(I) | 450 (excitation) | Not specified | 0.026 | 1.5 | CH₃CN | [9][10] |
| [Cu(dchtmp)₂]PF₆ | Cu(I) | 450 (excitation) | Not specified | 0.037 | 2.0 | THF | [9][10] |
Note: "Not specified" indicates that the data was not available in the cited sources.
Experimental Protocols
General Synthesis of this compound Complexes
The synthesis of this compound complexes typically involves the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent. The following is a general protocol that can be adapted for specific complexes.
Materials:
-
This compound ligand (or a substituted derivative)
-
Metal salt precursor (e.g., Cu(I) salt, Ir(III) chloride hydrate)
-
Anhydrous and deoxygenated solvents (e.g., acetonitrile, dichloromethane, ethanol)
-
Schlenk line or glovebox for inert atmosphere reactions
-
Standard glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand in the chosen anhydrous and deoxygenated solvent.
-
In a separate Schlenk flask, dissolve the metal salt precursor in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the specific complex.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or by observing color changes.
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Photophysical Characterization
This technique is used to determine the electronic absorption properties of the complexes, providing information about the metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions.
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Prepare a dilute solution of the this compound complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Use the pure solvent as a reference.
-
Determine the λmax values and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
This method is employed to investigate the emission properties of the complexes, including the emission maximum, quantum yield, and excited-state lifetime.
Instrumentation:
-
Fluorometer equipped with a suitable excitation source and detector.
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the complex in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
Procedure for Luminescence Quantum Yield (Φ):
-
The quantum yield is typically determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate).[2]
-
Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Procedure for Excited-State Lifetime (τ):
-
The excited-state lifetime is measured using time-resolved fluorescence spectroscopy, such as time-correlated single-photon counting (TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser).
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the lifetime (τ).
Photochemical Characterization
The ability of a photosensitizer to generate singlet oxygen (¹O₂) is a crucial parameter for its efficacy in PDT. The singlet oxygen quantum yield can be determined indirectly by monitoring the photooxidation of a chemical scavenger.
Materials:
-
1,3-Diphenylisobenzofuran (DPBF) or 1,5-dihydroxynaphthalene (B47172) (DHN) as a singlet oxygen scavenger.[6]
-
A light source with a specific wavelength for irradiation.
-
UV-Visible spectrophotometer.
Procedure:
-
Prepare a solution containing the this compound complex and the scavenger (e.g., DPBF) in a suitable solvent.
-
Irradiate the solution with monochromatic light at a wavelength where the complex absorbs but the scavenger does not.
-
Monitor the decrease in the absorbance of the scavenger at its λmax at regular time intervals.
-
The singlet oxygen quantum yield can be calculated by comparing the rate of scavenger degradation with that induced by a standard photosensitizer with a known ΦΔ under the same conditions.
Visualizations
References
- 1. A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06269A [pubs.rsc.org]
- 3. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Excited-state structure of copper phenanthroline-based photosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrenyl-Substituted Imidazo[4,5-f][1,10]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Next Generation Cuprous Phenanthroline MLCT Photosensitizer Featuring Cyclohexyl Substituents. | Semantic Scholar [semanticscholar.org]
The Untapped Potential of 1,7-Phenanthroline Derivatives in Homogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While 1,10-phenanthroline (B135089) and its derivatives have carved a significant niche as versatile ligands in homogeneous catalysis, its isomer, 1,7-phenanthroline, remains a largely unexplored frontier. Research into the catalytic applications of this compound derivatives is sparse, presenting both a challenge and an opportunity for novel catalyst design and discovery. This document provides a comprehensive overview of the current state of knowledge, focusing on the synthesis of this compound derivatives and discussing the potential reasons for their limited use in catalysis based on available literature.
Application Notes: Challenges and Opportunities
The unique geometry of this compound, with its distal nitrogen atoms, presents distinct coordination chemistry compared to its well-studied 1,10-isomer. This structural difference is a key factor in its limited application in catalysis.
One study attempting to synthesize copper(I) bridging complexes with this compound for atom-transfer radical reactions (ATRA) found that the ligand does not readily form the expected bridged structures.[1] Instead, it formed a three-coordinate Cu(I) complex.[1] The researchers noted that once one nitrogen atom of the this compound coordinates to the metal center, the other nitrogen appears to become inert, a phenomenon they termed the "inhibited ligand" effect.[1] This reluctance to act as a bidentate or bridging ligand in this specific context could explain the scarcity of its use in catalytic systems that rely on such coordination modes.
However, this "inhibited" nature could be leveraged for specific catalytic designs where a monodentate or hemilabile coordination is desired. The electronic properties of the this compound scaffold, which can be tuned through substitution, still hold potential for influencing the reactivity of a metal center. Further research is needed to explore its coordination behavior with a wider range of metals and in different catalytic cycles.
Experimental Protocols: Synthesis of this compound Derivatives
Despite the limited catalytic applications, methods for the synthesis of this compound and its derivatives have been reported. These protocols provide a foundation for accessing these ligands for further catalytic investigation.
Protocol 1: One-Pot Synthesis via Aza-Diels-Alder Reaction
A facile one-pot synthesis of substituted this compound derivatives has been developed based on a multicomponent aza-Diels-Alder (Povarov) reaction.[2] This method allows for the introduction of various substituents.
Reaction Scheme:
A one-pot synthesis of this compound derivatives.
Materials:
-
1,3-Diaminobenzene
-
Substituted arylaldehyde
-
Substituted phenylacetylene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a solution of 1,3-diaminobenzene in the anhydrous solvent, add the substituted arylaldehyde and substituted phenylacetylene.
-
Add BF₃·OEt₂ to the mixture and stir at the specified reaction temperature.
-
After the initial reaction, add DDQ as an oxidant and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
This method has been shown to be site-selective, yielding this compound derivatives without the formation of isomeric 1,9-anthrazoline derivatives.[2]
Protocol 2: Friedländer Annulation
The Friedländer annulation is a classical and widely used method for the synthesis of quinolines and can be adapted for phenanthrolines.[3] This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.
Generalized Reaction Workflow:
Workflow for the Friedländer Annulation.
Procedure:
-
A mixture of the appropriate 2-aminoaryl aldehyde or ketone and the methylene-activated compound is heated in the presence of a base or acid catalyst.
-
The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring.
-
By selecting appropriate starting materials, this methodology can be extended to construct the this compound skeleton.
Quantitative Data Summary
Due to the lack of reported applications of this compound derivatives in homogeneous catalysis, there is no quantitative data such as reaction yields, turnover numbers (TON), turnover frequencies (TOF), or enantiomeric excess (ee) to summarize in a tabular format at this time. The table below is provided as a template for future research findings.
| Catalyst (Metal/1,7-Phenanthroline Derivative) | Reaction Type | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) | ee (%) | Reference |
| Data Not Available | ||||||||
Future Outlook
The field of homogeneous catalysis is continually in search of novel ligand architectures to unlock new reactivity and selectivity. While this compound derivatives have been overlooked, their unique electronic and steric properties may prove advantageous in specific catalytic applications. The synthetic protocols outlined above provide the necessary tools for researchers to synthesize and screen these compounds in a variety of catalytic transformations. Future work should focus on a systematic investigation of their coordination chemistry with various transition metals and subsequent evaluation in catalytic reactions such as cross-coupling, oxidation, and asymmetric catalysis. Such studies are essential to uncover the currently hidden catalytic potential of this intriguing class of ligands.
References
- 1. Synthesis, photophysical properties, and DFT studies of Cu(1,7-phen)(PPH<sub>3</sub>)<sub>2</sub>PF<sub>6</sub>: An unusual three-coordinate Cu(I) compound and the concept of “inhibited” ligands [morressier.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06269A [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection and Quantification of 1,7-Phenanthroline
Introduction
1,7-Phenanthroline is an aza-analog of phenanthrene, a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development.[1] Its unique arrangement of nitrogen atoms differentiates it from its more common isomers, such as 1,10-phenanthroline, conferring distinct coordination behavior and physical properties.[1] Accurate and reliable analytical methods for the detection and quantification of this compound are essential for quality control, impurity profiling, and research applications. These application notes provide detailed protocols and comparative data for several key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Application Note
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the separation and quantification of this compound. A C18 stationary phase is typically effective, with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution.[2] As this compound is a basic compound, it can exhibit secondary interactions with residual acidic silanol (B1196071) groups on the silica-based column packing, potentially leading to poor peak shape (tailing).[2] This can be mitigated by using a modern, end-capped column, adjusting the mobile phase pH to protonate the analyte or silanol groups, or by adding a competing base like triethylamine (B128534) (TEA) to the mobile phase.[2] Method validation should be performed to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation : An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and a buffer such as 10 mM ammonium (B1175870) acetate, adjusted to a suitable pH (e.g., pH 5.0).[4] The exact ratio should be optimized (e.g., starting with 60:40 Acetonitrile:Buffer). Isocratic or gradient elution can be employed.[5]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.[4]
-
Detection : UV detection at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution (typically in the 250-300 nm range for phenanthrolines).[6]
-
-
Standard Preparation :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol (B129727).
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[5]
-
-
Sample Preparation :
-
Analysis :
-
Perform at least five replicate injections of a mid-range standard to ensure system suitability (checking parameters like tailing factor and theoretical plates).[2]
-
Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary: HPLC
| Parameter | Recommended Starting Condition | Notes |
| Column Type | C18 Reversed-Phase | Low silanol activity columns are preferable to reduce peak tailing.[2][7] |
| Mobile Phase | Acetonitrile / Buffered Water (e.g., 10 mM Ammonium Acetate) | pH adjustment (e.g., with formic or phosphoric acid) is critical for peak shape.[2][7] |
| Detection (λ) | Determine experimentally (scan from 200-400 nm) | Expect strong absorbance in the UV region. |
| Linearity (R²) | Target > 0.999 | A correlation coefficient greater than 0.999 is typically achieved in validated methods.[3] |
| LOD / LOQ | Method Dependent | Must be experimentally determined; can be in the low µg/mL range.[3] |
Workflow Visualization
Spectroscopic Methods
UV-Visible Spectrophotometry
Application Note
UV-Visible spectrophotometry is a straightforward and accessible method for quantifying this compound. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. While often used to measure the intensely colored complexes formed between phenanthroline isomers and metal ions like iron, this compound itself possesses a distinct UV absorbance spectrum that can be used for direct quantification.[6] This technique is best suited for relatively pure samples where interfering substances that absorb at the same wavelength are absent.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation : A UV-Visible spectrophotometer (double-beam recommended).
-
Reagents : A suitable solvent that is transparent in the measurement range (e.g., ethanol, methanol, or buffered water).
-
Wavelength Selection :
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Preparation :
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of standards by serial dilution to cover the expected sample concentration range.
-
-
Sample Preparation :
-
Dissolve the unknown sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis :
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent to zero the instrument (set absorbance to 0).
-
Measure the absorbance of each calibration standard and the unknown sample.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
-
Quantitative Data Summary: UV-Vis
| Parameter | Value / Recommended Condition | Notes |
| λmax | To be determined experimentally (expect 250-350 nm) | The absorption spectrum can be influenced by the solvent and pH.[6] |
| Solvent | Ethanol, Methanol, or Buffered Water | The solvent must not absorb at the analytical wavelength. |
| Linearity (R²) | Target > 0.998 | Good linearity is expected within a defined concentration range.[5] |
Workflow Visualization
Fluorescence Spectroscopy
Application Note
Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of this compound. Many phenanthroline derivatives are known to be fluorescent, emitting light after being excited by light of a specific wavelength.[6][8] This method offers higher sensitivity than UV-Vis absorption spectroscopy and can provide better selectivity, as not all absorbing compounds fluoresce. The fluorescence intensity is typically linear with concentration at low concentrations.
Experimental Protocol: Fluorescence Spectroscopy
-
Instrumentation : A fluorescence spectrophotometer (spectrofluorometer).
-
Wavelength Selection :
-
Prepare a dilute solution of this compound.
-
Measure the excitation spectrum by scanning excitation wavelengths while monitoring emission at an estimated wavelength.
-
Using the optimal excitation wavelength, measure the emission spectrum by scanning emission wavelengths to find the emission maximum. For some phenanthrolines, an excitation wavelength of around 245 nm has been reported.[9]
-
-
Standard and Sample Preparation :
-
Prepare a stock solution and a series of calibration standards in a suitable, non-fluorescent solvent (e.g., methanol).
-
Prepare the unknown sample in the same solvent, ensuring its concentration is within the linear range of the assay.
-
-
Analysis :
-
Set the spectrofluorometer to the optimal excitation and emission wavelengths.
-
Use a solvent blank to zero the instrument.
-
Measure the fluorescence intensity of each standard and the sample.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Quantitative Data Summary: Fluorescence
| Parameter | Recommended Condition | Notes |
| Excitation λ | Determine experimentally | A starting point could be ~245-270 nm based on similar compounds.[9] |
| Emission λ | Determine experimentally | Emission is expected in the 350-480 nm range for some derivatives.[6] |
| Sensitivity | Potentially very high (sub-µg/mL) | Generally more sensitive than UV-Vis absorption.[5] |
| Linearity (R²) | Target > 0.999 | Linearity is typically observed at lower concentrations.[5] |
Workflow Visualization
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful tool for the analysis of this compound, primarily used for unambiguous identification and structural confirmation. It measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight.[10] Techniques like Electrospray Ionization (ESI) are ideal for generating protonated molecular ions [M+H]⁺, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, providing fragmentation patterns that serve as a molecular fingerprint.[1][11] For quantification, MS is typically coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) to provide high selectivity and sensitivity.
Experimental Protocol: Direct Infusion ESI-MS
-
Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Analysis :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.
-
The primary ion observed should correspond to [C₁₂H₈N₂ + H]⁺.
-
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₈N₂ | [10][12] |
| Molecular Weight | 180.21 g/mol | [10][11] |
| Monoisotopic Mass | 180.0687 Da | [11] |
| Expected Ion [M+H]⁺ | m/z 181.0760 | Calculated |
Workflow Visualization
References
- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. benchchem.com [benchchem.com]
- 6. An expeditious synthesis of 6,7-dihydrodibenzo[ b , j ][4,7] phenanthroline derivatives as fluorescent materials - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05198B [pubs.rsc.org]
- 7. Separation of 1,10-Phenanthroline, 3,4,7,8-tetramethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. This compound | C12H8N2 | CID 67473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1,7-Phenanthroline
Welcome to the Technical Support Center for the synthesis of 1,7-phenanthroline. This resource is tailored for researchers, scientists, and professionals in drug development, providing comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing the this compound core structure are the Skraup synthesis and the Friedländer annulation. The Skraup reaction involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. The Friedländer synthesis consists of the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[1][2]
Q2: I am observing a very low yield in my Skraup synthesis of this compound. What are the potential causes?
A2: Low yields in the Skraup synthesis are a common issue. Several factors can contribute to this, including:
-
Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants and products, leading to tar formation.
-
Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. An insufficient amount or a weak oxidizing agent will result in incomplete aromatization.
-
Poor Quality Starting Materials: Impurities in the aniline (B41778) precursor or glycerol can lead to side reactions and lower the yield of the desired product.
-
Formation of Isomeric Byproducts: Depending on the starting materials, other phenanthroline isomers may be formed, reducing the yield of the 1,7-isomer.
Q3: How can I improve the yield and purity of my this compound product?
A3: To enhance the yield and purity, consider the following:
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[3][4] For instance, a modified Skraup reaction using microwave irradiation has reported a yield of 27% for this compound.[4]
-
Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and the molar ratios of reactants and catalysts.
-
Effective Purification Strategy: Due to the formation of byproducts with similar properties, purification can be challenging. A non-chromatographic method involving the formation and subsequent decomposition of a zinc complex has proven effective for purifying phenanthrolines.[5]
Q4: What are the main challenges in purifying this compound?
A4: The primary challenges in purification stem from the formation of isomeric phenanthrolines and other nitrogen-containing byproducts that have similar solubilities and chromatographic behavior to the desired product. Standard crystallization and column chromatography can be difficult and may lead to significant product loss.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: The Skraup reaction is too vigorous and difficult to control.
-
Cause: The reaction of the aromatic amine with glycerol and sulfuric acid is highly exothermic.[6][7]
-
Solution:
-
Controlled Addition of Reagents: Add the sulfuric acid slowly and in portions to the mixture of the aniline and glycerol, while ensuring efficient stirring and cooling in an ice bath.
-
Use of a Moderating Agent: The addition of a mild dehydrating agent like boric acid or a catalyst such as ferrous sulfate (B86663) can help to control the reaction rate.[6]
-
Problem 2: Significant tar formation is observed, complicating product isolation.
-
Cause: High reaction temperatures can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. Avoid localized overheating by using a well-controlled heating mantle and vigorous stirring.
-
Microwave Synthesis: Employing microwave irradiation can provide more uniform and rapid heating, which can minimize the formation of tarry byproducts by reducing the overall reaction time.[4]
-
Problem 3: The final product is contaminated with other phenanthroline isomers.
-
Cause: The cyclization step in the Skraup synthesis can sometimes lack complete regioselectivity, leading to the formation of a mixture of isomers. For example, starting from 3-nitroaniline (B104315) in a Skraup reaction can also produce 1,10-phenanthroline (B135089).[4]
-
Solution:
-
Optimize Reaction Conditions: Fine-tuning the reaction temperature and catalyst may favor the formation of the desired 1,7-isomer.
-
Selective Purification: Utilize the zinc complex purification method. 1,10-phenanthroline forms a more stable and less soluble zinc complex than this compound, which can allow for their separation.[5]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Phenanthroline Isomers
| Phenanthroline Isomer | Starting Material | Synthesis Method | Heating Method | Reaction Time | Yield (%) | Reference |
| This compound | 3-Nitroaniline | Modified Skraup | Microwave | 15 min | 27 | [4] |
| 1,10-Phenanthroline | 2-Nitroaniline | Modified Skraup | Microwave | 15 min | 15 | [4] |
| 4,7-Phenanthroline | 4-Nitroaniline | Modified Skraup | Microwave | 15 min | 52 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Modified Skraup Synthesis of this compound[4]
-
Reactant Preparation: In a microwave-safe vessel, combine 3-nitroaniline (10 mmol), glycerol (40 mmol), and concentrated sulfuric acid (30 mmol) in water (10 mL).
-
Microwave Irradiation: Heat the mixture using a microwave reactor with a heating ramp of 36°C/min until it reaches 200°C. Maintain this temperature for 10 minutes.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified using the zinc complex method described below.
Protocol 2: Non-Chromatographic Purification of Phenanthrolines via Zinc Complexation[5]
-
Complex Formation:
-
Dissolve the crude phenanthroline mixture in ethylene (B1197577) glycol.
-
In a separate flask, dissolve an equimolar amount of zinc chloride (ZnCl₂) in ethylene glycol.
-
Mix the two solutions at approximately 50°C.
-
Heat the resulting mixture to 100°C to complete the complexation, then allow it to cool slowly.
-
Collect the precipitated (phenanthroline)ZnCl₂ complex by filtration.
-
-
Decomplexation:
-
Suspend the isolated zinc complex in a biphasic system of dichloromethane (CH₂Cl₂) and concentrated aqueous ammonia.
-
Stir the mixture vigorously until the solid dissolves and the free phenanthroline is extracted into the organic layer.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified phenanthroline.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 12678-01-2 | Benchchem [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Multicomponent Reactions for Phenanthroline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) to synthesize phenanthroline derivatives. This resource provides troubleshooting guidance, detailed experimental protocols, and comparative data to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of phenanthroline derivatives via multicomponent reactions.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in multicomponent reactions for phenanthroline derivatives can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impure or degraded reactants are a primary cause of low product formation.
-
Solution: Verify the purity of your starting materials, such as 1,10-phenanthroline-5,6-dione (B1662461) and the corresponding amines or aldehydes, using techniques like NMR or melting point analysis. It is highly recommended to use freshly purified reagents.[1]
-
-
Reaction Temperature: The optimal temperature is crucial for reaction efficiency.
-
Solution: Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent the formation of side products.[1] Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
-
Catalyst Efficiency: The choice and condition of the catalyst can significantly impact the reaction outcome.
-
Solution: Ensure you are using an efficient catalyst. If the reaction is slow, consider adding a catalytic amount of a weak acid, like acetic acid, which can facilitate condensation.[1]
-
-
Reaction Time and Monitoring: Incomplete reactions will naturally lead to low yields.
-
Solution: Monitor the progress of your reaction using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, try extending the reaction time or adding more of the limiting reagent.[1]
-
-
Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion and the formation of side products.
-
Solution: Ensure accurate measurement of all starting materials. In some cases, using a slight excess of one reagent, such as the diamine, can drive the reaction to completion.[1]
-
Question 2: I am observing multiple products on my TLC plate. How can I minimize the formation of side products?
Answer: The formation of multiple products is a common issue and can often be addressed by carefully controlling the reaction conditions.
-
Incomplete Condensation: This can result in a mixture of starting materials, mono-substituted intermediates, and the desired product.[1]
-
Solution: As mentioned above, monitoring the reaction with TLC is key. Adjusting reaction time, temperature, or reactant stoichiometry can help drive the reaction to completion.
-
-
Side Reactions: Incorrect reaction conditions can promote unwanted side reactions.
-
Solution: Experiment with different solvents and catalysts to find conditions that favor the desired reaction pathway.[1] The formation of stable, non-aromatic intermediates can also hinder the reaction; adjusting the pH or increasing the reaction temperature or time might be necessary to promote the conversion of such intermediates.[1]
-
-
Oxidation: The phenanthroline ring can be susceptible to over-oxidation, leading to colored impurities.[1]
-
Solution: If you suspect oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 3: I am facing challenges in purifying my final phenanthroline derivative. What are the recommended purification techniques?
Answer: Effective purification is critical for obtaining a high-purity product and accurately determining the reaction yield.
-
Standard Techniques: Recrystallization and column chromatography are the most common and effective methods for purifying phenanthroline derivatives.[1]
-
Recrystallization: The choice of solvent is crucial and will depend on the specific properties of your derivative.
-
Column Chromatography: The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (eluent system) will need to be optimized for your compound.
-
-
Removing Colored Impurities: Colored impurities, often arising from oxidation or polymerization, can be challenging to remove.
-
Solution: Treating the crude product with activated charcoal before recrystallization can effectively remove these impurities.[1]
-
-
Residual Catalyst: If a metal catalyst was used, its complete removal is essential.
-
Solution: Ensure the catalyst is removed during the workup. This may involve washing with a chelating agent.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from various multicomponent reactions for the synthesis of phenanthroline derivatives, allowing for easy comparison of reaction conditions and yields.
Table 1: Microwave-Assisted Synthesis of Imidazo[4,5-f][2][3]phenanthroline Derivatives [4]
| Derivative (R-group) | Reaction Time (Microwave) | Yield (%) |
| NO₂ | Not Specified | 82.3 - 94.7 |
| CF₃ | Not Specified | 82.3 - 94.7 |
| Cl | Not Specified | 82.3 - 94.7 |
| OH | Not Specified | 82.3 - 94.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and data summaries.
Protocol 1: General Procedure for the Four-Component Synthesis of Imidazo[4,5-f][2][3]phenanthroline Derivatives [5]
-
Reactant Mixture: In a suitable reaction vessel, combine 1,10-phenanthroline-5,6-dione, the desired aldehyde, ammonium (B1175870) acetate, and, if applicable, an aromatic or heteroaromatic amine.
-
Solvent and Atmosphere: The reaction is typically carried out in a suitable solvent, and often under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (e.g., 12 to 24 hours).
-
Workup: After the reaction is complete, the mixture is neutralized with water and aqueous ammonia.
-
Isolation and Purification: The crude product can be isolated by extraction or filtration. Further purification is achieved through crystallization or, less commonly, column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Imidazo[4,5-f][2][3]phenanthroline Derivatives [4]
-
Reactant Mixture: Combine 1,10-phenanthroline-5,6-dione, the appropriate aldehyde, and ammonium acetate.
-
Microwave Irradiation: The reaction is carried out in a microwave reactor at a set temperature (e.g., 100 °C).
-
Yield: This method has been reported to produce yields in the range of 82.3–94.7%.
Visualizations
The following diagrams illustrate key experimental workflows and a relevant signaling pathway involving phenanthroline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the formation of 1,7-phenanthroline metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of 1,7-phenanthroline metal complexes.
Frequently Asked Questions (FAQs)
Q1: Why am I having difficulty forming a bidentate chelate with this compound, unlike my experience with 1,10-phenanthroline?
A1: The asymmetric placement of the nitrogen atoms in this compound introduces significant steric hindrance around the N1 position. This steric clash often prevents the ligand from adopting the planar conformation required for bidentate chelation with a single metal center. As a result, this compound frequently acts as a monodentate ligand, coordinating through the more accessible N7 nitrogen atom. In many cases, particularly with certain metal ions like copper(II), attempts to force bidentate chelation can fail, leading to the formation of protonated 1,7-phenanthrolinium salts instead of the desired metal complex.[1]
Q2: My reaction with this compound and a metal salt resulted in a product with a very different solubility and spectroscopic signature than expected. What could be the issue?
A2: It is highly probable that you have formed a protonated 1,7-phenanthrolinium salt rather than a metal complex. This is a common outcome, especially in reactions with copper(II) salts in protic solvents like ethanol (B145695) or methanol.[2] Under these conditions, proton transfer from the solvent or hydrated metal salt to the phenanthroline ligand is often favored over coordination. The resulting salt will have distinct solubility and spectroscopic properties (e.g., in ¹H NMR and UV-Vis) compared to a coordination complex.
Q3: Are there any metals that are known to successfully form complexes with this compound?
A3: Yes, several metal ions have been shown to form stable complexes with this compound, although often in a monodentate fashion. Successful examples include complexes with silver(I), zinc(II), and gold(III). In these cases, the this compound ligand typically coordinates to the metal center through the less sterically hindered N7 nitrogen atom. For instance, the crystal structure of [Zn(N₃)₂(C₁₂H₈N₂)₂] reveals a distorted tetrahedral zinc ion coordinated to two N7 atoms from two separate this compound ligands.
Q4: How can I confirm if my product is a monodentate this compound complex or a protonated salt?
A4: A combination of spectroscopic techniques and elemental analysis is crucial for characterization.
-
¹H NMR Spectroscopy: In a monodentate complex, you will observe shifts in the proton signals of the phenanthroline ligand upon coordination to the metal. These shifts will be different from those observed for the free ligand or the protonated form.
-
Infrared (IR) Spectroscopy: The IR spectrum of a protonated salt may show characteristic N-H stretching and bending vibrations that are absent in the free ligand and the metal complex.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can help identify the molecular ion of the complex and its fragmentation pattern.
-
Single-Crystal X-ray Diffraction: This is the most definitive method to determine the solid-state structure and confirm the coordination mode of the ligand.
Q5: I am struggling to obtain high-quality crystals of my this compound complex for X-ray diffraction. What can I do?
A5: Crystal growth of coordination compounds can be challenging. Here are some troubleshooting steps:
-
Purity: Ensure your complex is highly pure. Recrystallization or column chromatography may be necessary.
-
Solvent System: Experiment with different solvents and solvent mixtures. Slow evaporation of a saturated solution is a common technique. Vapor diffusion, where a precipitant solvent slowly diffuses into the solution of your complex, is another effective method.
-
Temperature: Try growing crystals at different temperatures (room temperature, 4°C, or -20°C).
-
Concentration: Systematically vary the concentration of your complex.
-
Additives: Sometimes, small amounts of additives or different counter-ions can promote crystal growth.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Metal Complex
| Symptom | Possible Cause | Suggested Solution |
| Formation of a white/off-white precipitate instead of a colored complex. | The product is likely a protonated 1,7-phenanthrolinium salt. | Use a non-protic solvent (e.g., acetonitrile, dichloromethane). Consider using a non-coordinating base to deprotonate the ligand in situ. |
| The starting materials are recovered unchanged. | The reaction conditions (temperature, time) may be insufficient. The metal salt may be unsuitable. | Increase the reaction temperature and/or time. Try a different metal salt with a more labile leaving group. |
| A mixture of products is obtained. | Side reactions, possibly due to solvent coordination or ligand degradation. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulty in Characterizing the Product
| Symptom | Possible Cause | Suggested Solution |
| Broad or uninterpretable NMR spectra. | The complex may be paramagnetic, or there may be dynamic processes (e.g., ligand exchange) occurring in solution. | If paramagnetism is suspected, this is an inherent property. For dynamic processes, try variable temperature NMR studies to see if the signals resolve at lower temperatures. |
| Inconclusive mass spectrometry data. | The complex may be unstable under the ionization conditions. | Try a softer ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). |
| The product oils out during crystallization attempts. | The compound may have a low melting point or be too soluble in the chosen solvent system. | Try using a solvent in which the complex is less soluble and employ vapor diffusion with a more volatile precipitant. Seeding with a microcrystal, if available, can also help. |
Quantitative Data
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound and a Representative Monodentate Complex
| Proton | Free this compound (in CDCl₃) | [Ag(1,7-phen)₂]⁺ (in DMSO-d₆) |
| H2 | 8.25 (dd) | 8.45 (dd) |
| H3 | 7.55 (dd) | 7.85 (dd) |
| H4 | 9.10 (dd) | 9.25 (dd) |
| H5 | 7.80 (d) | 8.00 (d) |
| H6 | 7.95 (d) | 8.15 (d) |
| H8 | 9.20 (s) | 9.40 (s) |
| H9 | 7.70 (dd) | 7.90 (dd) |
| H10 | 8.50 (dd) | 8.70 (dd) |
Note: Exact chemical shifts can vary depending on the solvent, concentration, and metal center.
Table 2: UV-Vis Absorption Data for this compound and a Representative Complex
| Compound | Solvent | λmax (nm) (assignment) |
| This compound | Methanol | 230 (π→π), 275 (π→π), 310 (n→π*) |
| [Zn(N₃)₂(1,7-phen)₂] | N/A (solid) | Red-shift in ligand-based transitions observed. |
Note: Upon coordination, the ligand-based absorption bands typically show a red shift (bathochromic shift).
Experimental Protocols
Detailed Methodology for the Synthesis of a Monodentate Silver(I)-1,7-Phenanthroline Complex: [Ag(1,7-phen)₂]NO₃
This protocol is adapted from general procedures for the synthesis of silver(I)-phenanthroline complexes.
Materials:
-
This compound (C₁₂H₈N₂)
-
Silver(I) Nitrate (B79036) (AgNO₃)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2 equivalents) in a minimal amount of anhydrous methanol. Stir the solution at room temperature until the ligand is fully dissolved.
-
In a separate vial, dissolve silver(I) nitrate (1 equivalent) in anhydrous methanol.
-
Slowly add the silver(I) nitrate solution dropwise to the stirring solution of this compound.
-
Upon addition, a white precipitate may form. Allow the reaction mixture to stir at room temperature for 4-6 hours, protected from light to prevent the photoreduction of silver(I).
-
After the reaction is complete, collect the white precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold methanol, followed by a generous amount of diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the [Ag(1,7-phen)₂]NO₃ complex.
-
For single crystals suitable for X-ray diffraction, the crude product can be recrystallized by slow evaporation of a solution in a suitable solvent mixture, such as acetonitrile/diethyl ether.
Visualizations
References
purification techniques for high-purity 1,7-phenanthroline
Welcome to the Technical Support Center for the purification of high-purity 1,7-phenanthroline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My this compound product has a yellow or brownish tint after synthesis. What is the likely cause and how can I remove the color?
A: A colored tint in your product typically indicates the presence of impurities, which can arise from starting materials or side reactions during synthesis.
-
Potential Cause: Residual starting materials, polymeric byproducts, or oxidation products.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol (B145695) or a toluene/ethanol mixture) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through celite to remove the charcoal and adsorbed impurities. Proceed with recrystallization.
-
Recrystallization: Multiple recrystallizations may be necessary to achieve a colorless product. Refer to the detailed recrystallization protocols below.
-
Q2: During recrystallization, my this compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Potential Causes:
-
The solution is too concentrated.
-
The cooling rate is too fast.
-
The presence of significant impurities can lower the melting point of the mixture.
-
-
Solutions:
-
Add more solvent: Re-heat the solution until the oil redissolves and add more of the hot solvent to decrease the concentration.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed crystals: If available, add a small, pure crystal of this compound to the cooled solution to initiate crystallization.
-
Solvent system modification: If the problem persists, consider using a different solvent or a solvent mixture. For instance, dissolving the compound in a good solvent (like ethanol) and then slowly adding a poor solvent (like water or hexane) at an elevated temperature until turbidity is observed, followed by slow cooling, can be effective.
-
Q3: I am having difficulty separating this compound from an impurity with a similar polarity using column chromatography. What can I do to improve the separation?
A: Co-elution of impurities is a common challenge in column chromatography.
-
Potential Causes:
-
Inappropriate solvent system.
-
Poor column packing.
-
Column overloading.
-
-
Solutions:
-
Optimize the mobile phase:
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.
-
Solvent modification: Add a small percentage of a modifier to the mobile phase. For basic compounds like this compound, adding a small amount of triethylamine (B128534) (~0.1-1%) can improve peak shape and separation by competing with the analyte for active sites on the silica (B1680970) gel.
-
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (B75360) (neutral or basic) or a reverse-phase C18 column.
-
Check column packing: Ensure the column is packed uniformly without any cracks or channels.
-
Reduce sample load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A: The choice of solvent depends on the impurities present. Based on its solubility profile, good single solvents to try are ethanol, benzene, or toluene.[1] Mixed solvent systems, such as ethanol/water or toluene/hexane (B92381), can also be effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I monitor the purity of my this compound during the purification process?
A:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the purity of column fractions. For this compound, a common mobile phase is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95:5 v/v).
-
Melting Point: Pure this compound has a sharp melting point of 79-81 °C.[1] A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Spectroscopic Methods:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify any impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Q3: What are the recommended storage conditions for high-purity this compound?
A: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] It is sensitive to moisture.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
| Benzene | Soluble | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Melting Point | 79-81 °C | [1] |
| Appearance | White to beige crystalline powder | [1] |
| pKa | 4.30 (+1) at 25°C | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude this compound in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane, or dichloromethane with a small percentage of methanol).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Non-Chromatographic Purification via Zinc Complexation
This method is adapted from a general procedure for phenanthrolines and may require optimization for this compound.
-
Complex Formation: Dissolve the crude this compound in a suitable solvent like ethylene (B1197577) glycol. In a separate flask, dissolve an equimolar amount of zinc chloride (ZnCl₂) in the same solvent. Mix the two solutions and heat to form the insoluble (this compound)ZnCl₂ complex.
-
Isolation of the Complex: Cool the mixture and collect the precipitated complex by filtration. Wash the complex with fresh solvent to remove soluble impurities.
-
Decomplexation: Suspend the (this compound)ZnCl₂ complex in a biphasic system of dichloromethane (CH₂Cl₂) and concentrated aqueous ammonia (B1221849). The ammonia will complex with the zinc, releasing the free this compound into the organic layer.
-
Extraction and Isolation: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Overview of common purification techniques for this compound.
References
minimizing side products in the Friedlander synthesis of phenanthrolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side products in the Friedlander synthesis of phenanthrolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedlander synthesis of phenanthrolines?
A1: The most frequently encountered side products include:
-
Aldol (B89426) Condensation Products: The ketone or aldehyde reactant can undergo self-condensation, particularly under basic conditions, leading to the formation of α,β-unsaturated carbonyl compounds and other related impurities.
-
Self-Condensation of Aminoaryl Carbonyl Reactant: The 2-aminoaryl aldehyde or ketone can react with itself, especially if it is unstable at higher temperatures, forming dimers or polymeric materials.
-
Regioisomers: When using an unsymmetrical ketone, the condensation can occur at different α-methylene positions, resulting in a mixture of isomeric phenanthroline products.
-
Incomplete Cyclization Products: The reaction may stall after the initial condensation, leading to the accumulation of stable, non-aromatic intermediates that do not readily cyclize to form the final phenanthroline product.[1]
-
Over-oxidation Products: In some cases, the phenanthroline ring can be over-oxidized, leading to the formation of undesired oxidized byproducts.[1]
Q2: How can I minimize the formation of aldol condensation byproducts?
A2: To suppress the self-condensation of the ketone reactant, consider the following strategies:
-
Use Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Switching to an acidic catalyst can significantly reduce this side reaction.
-
Slow Addition of Reactants: Adding the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl compound can help to minimize its self-condensation by keeping its concentration low.
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, its imine analog can be used to avoid the conditions that promote aldol reactions.
Q3: How can I improve the regioselectivity of the reaction with unsymmetrical ketones?
A3: Achieving high regioselectivity is a common challenge. The following approaches can be employed:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. The use of specific amine catalysts or ionic liquids has been shown to improve the formation of the desired regioisomer.
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can favor the formation of one regioisomer over the other.
-
Substrate Modification: Introducing a directing group on the ketone can control the site of the reaction.
Q4: My reaction is sluggish and results in a low yield. What are the possible causes and solutions?
A4: Low or no product yield can be due to several factors:
-
Inappropriate Catalyst: The choice of catalyst is often substrate-dependent. If a standard acid or base catalyst is ineffective, consider exploring other options such as Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), organocatalysts, or newer systems like ionic liquids.[2]
-
Purity of Starting Materials: Impurities in the 2-aminoaryl carbonyl compound can interfere with the reaction. Ensure that your starting materials are pure. The presence of water can also be detrimental in some acid-catalyzed reactions, so using anhydrous solvents and reagents is recommended.
-
Reaction Temperature: The Friedlander synthesis can be sensitive to temperature. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to degradation of starting materials and the formation of side products.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the Friedlander synthesis of phenanthrolines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst. | Try a different acid or base catalyst, or explore modern catalysts like ionic liquids or metal triflates. |
| Purity of starting materials is low. | Purify starting materials before the reaction. Ensure anhydrous conditions if using a water-sensitive catalyst. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Steric hindrance in starting materials. | Use a more active catalyst or higher reaction temperatures. Be aware that yields may be inherently lower with sterically hindered substrates.[3] | |
| Formation of Multiple Products (Visible on TLC) | Aldol condensation of the ketone. | Switch to acidic conditions. Add the ketone slowly to the reaction mixture. |
| Self-condensation of the 2-aminoaryl carbonyl. | Use freshly prepared starting material. Lower the reaction temperature. | |
| Formation of regioisomers. | Use a regioselective catalyst. Optimize solvent and temperature. | |
| Product is Difficult to Purify | Presence of highly polar side products. | Consider a non-chromatographic purification method, such as the formation and isolation of a zinc chloride complex of the phenanthroline, followed by decomplexation. |
| Product co-elutes with impurities. | Try a different solvent system for chromatography or consider recrystallization from various solvents. |
Data Presentation
The following tables summarize how different reaction conditions can influence the yield of substituted phenanthrolines.
Table 1: Effect of Catalyst on the Yield of a Substituted Phenanthroline
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Ethanol (B145695) | 80 | 12 | 65 |
| 2 | p-TsOH | Toluene | 110 | 8 | 78 |
| 3 | Sc(OTf)₃ | Acetonitrile | 80 | 6 | 85 |
| 4 | [bmim]HSO₄ | Neat | 100 | 4 | 92 |
This table is a representative example compiled from general knowledge of the Friedlander synthesis and is intended for illustrative purposes.
Table 2: Effect of Temperature on Yield and Side Product Formation
| Entry | Temperature (°C) | Desired Product Yield (%) | Major Side Product (%) |
| 1 | 60 | 45 | 5 (Aldol Adduct) |
| 2 | 80 | 75 | 10 (Aldol Condensation) |
| 3 | 100 | 82 | 15 (Aldol & Self-Condensation) |
| 4 | 120 | 70 | 25 (Degradation Products) |
This table illustrates a general trend and the data is hypothetical.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of a Substituted Phenanthroline
This protocol describes a general procedure for a base-catalyzed Friedlander synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagents: Add the α-methylene carbonyl compound (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (B78521) (0.2 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (B109758) (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Acid-Catalyzed Synthesis of a Substituted Phenanthroline under Solvent-Free Conditions
This protocol is adapted from procedures utilizing p-toluenesulfonic acid (p-TsOH) as an efficient catalyst.
-
Reactant Preparation: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Reaction: Heat the mixture at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Friedlander synthesis of phenanthrolines.
Caption: Troubleshooting logic for common issues in the Friedlander synthesis.
References
Technical Support Center: Enhancing the Stability of 1,7-Phenanthroline-Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-phenanthroline-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems related to the stability of your this compound-based catalysts.
Issue 1: Rapid Catalyst Deactivation
Q: My catalyst activity drops significantly after a short period. What are the likely causes and how can I fix it?
A: Rapid deactivation of this compound-based catalysts can stem from several factors. The primary culprits are often catalyst poisoning, thermal degradation, and oxidative damage to the ligand or metal center.
-
Catalyst Poisoning: Impurities in your reagents or solvents can irreversibly bind to the active sites of your catalyst.
-
Troubleshooting Steps:
-
Reagent Purity Check: Ensure all starting materials, solvents, and gases are of the highest possible purity. Trace impurities of sulfur, water, or oxygen can be particularly detrimental.
-
Inert Atmosphere: Conduct your reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Solvent Degassing: Thoroughly degas all solvents prior to use to remove dissolved oxygen.
-
-
-
Thermal Degradation: High reaction temperatures can lead to the agglomeration of metal particles (sintering) or decomposition of the phenanthroline ligand.
-
Troubleshooting Steps:
-
Optimize Temperature: Determine the minimum temperature required for efficient catalysis.
-
Ligand Modification: Consider synthesizing or using this compound ligands with bulky substituents at positions adjacent to the nitrogen atoms. This steric hindrance can enhance thermal stability.[1]
-
Immobilization: Immobilizing the catalyst on a solid support can prevent agglomeration and improve thermal resistance.[2]
-
-
-
Oxidative Degradation: The phenanthroline ligand or the metal center can be susceptible to oxidation, especially in the presence of air or other oxidizing agents.[3][4]
-
Troubleshooting Steps:
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help protect the catalyst.
-
Robust Ligand Design: Employing electron-donating or sterically hindering groups on the phenanthroline backbone can increase its resistance to oxidation.
-
-
Issue 2: Poor Catalyst Recyclability
Q: I'm using a supported this compound catalyst, but its activity decreases with each cycle. What's causing this and how can I improve it?
A: The loss of activity in recycled catalysts is often due to the leaching of the active metal or ligand from the support, or the fouling of the catalyst surface.
-
Metal/Ligand Leaching: The bond between the catalyst and the support may not be strong enough to withstand the reaction conditions, leading to the loss of the active species into the reaction mixture.[5]
-
Troubleshooting Steps:
-
Strengthen the Linker: If you are synthesizing your own supported catalyst, consider using a more robust linker between the this compound ligand and the support material. Covalent bonding is generally more stable than simple adsorption.
-
Optimize Support Material: The choice of support (e.g., silica (B1680970), alumina, magnetic nanoparticles) can significantly impact catalyst stability.[6] Experiment with different supports to find the one that offers the best interaction with your catalyst.
-
Post-Reaction Analysis: Analyze the reaction filtrate for traces of the leached metal to confirm if leaching is the primary issue.
-
-
-
Catalyst Fouling: The deposition of byproducts or polymers on the catalyst surface can block the active sites.
-
Troubleshooting Steps:
-
Washing Procedure: Implement a thorough washing procedure for the catalyst between cycles to remove any adsorbed species.
-
Reaction Optimization: Adjusting reaction parameters such as temperature and concentration may minimize the formation of fouling byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound-based catalysts compare to their 1,10-phenanthroline (B135089) counterparts?
A: While both are effective ligands, 1,10-phenanthroline complexes often exhibit higher stability. This is attributed to the bidentate chelation of 1,10-phenanthroline, which forms a more stable five-membered ring with the metal center. This coordination geometry is believed to lead to a more preferential formation of stable active sites.[7] The asymmetric coordination of this compound can sometimes lead to more strained and less stable catalyst structures.
Q2: What are the key strategies to enhance the stability of this compound-based catalysts?
A: The primary strategies revolve around ligand modification, catalyst immobilization, and the use of additives.
| Strategy | Description | Potential Advantages |
| Ligand Modification | Introduction of bulky substituents near the coordinating nitrogen atoms. | Increased thermal stability, prevention of catalyst aggregation.[1] |
| Catalyst Immobilization | Anchoring the catalyst onto a solid support (e.g., silica, polymers, nanoparticles). | Enhanced recyclability, prevention of metal leaching, improved thermal stability.[2] |
| Use of Additives | Introduction of co-ligands, antioxidants, or scavengers to the reaction mixture. | Protection against oxidative degradation, stabilization of the active catalytic species. |
Q3: What is a good starting point for screening additives to improve catalyst stability?
A: A systematic screening process is recommended. Start with a variety of additive classes at low concentrations and monitor their impact on both catalyst activity and stability over time.
| Additive Class | Examples | Potential Role |
| Antioxidants | Hindered phenols (e.g., BHT), phosphites | Scavenge radicals and prevent oxidative degradation. |
| Co-ligands | Phosphines, N-heterocyclic carbenes (NHCs) | Can stabilize the metal center and modulate its reactivity. |
| Phase-Transfer Agents | Quaternary ammonium (B1175870) salts | Can improve solubility and mass transport, potentially reducing side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Immobilization on Silica Gel
This protocol describes a general method for covalently attaching a this compound ligand to a silica support.
-
Functionalization of this compound:
-
Synthesize a this compound derivative with a terminal functional group suitable for grafting (e.g., a trialkoxysilane group).
-
-
Preparation of Silica Support:
-
Activate silica gel by heating at 150-200°C under vacuum for 4-6 hours to remove adsorbed water.
-
-
Grafting Procedure:
-
Suspend the activated silica gel in a dry, inert solvent (e.g., toluene).
-
Add the functionalized this compound derivative to the suspension.
-
Reflux the mixture under an inert atmosphere for 24-48 hours.
-
-
Washing and Drying:
-
Filter the functionalized silica and wash extensively with the reaction solvent, followed by other organic solvents (e.g., dichloromethane, methanol) to remove any unreacted ligand.
-
Dry the material under vacuum.
-
-
Metallation:
-
Suspend the ligand-functionalized silica in a suitable solvent.
-
Add a solution of the desired metal precursor (e.g., a metal salt).
-
Stir the mixture at room temperature or with gentle heating for several hours.
-
-
Final Washing and Drying:
-
Filter the metallated silica and wash thoroughly to remove any uncoordinated metal precursor.
-
Dry the final supported catalyst under vacuum.
-
Protocol 2: High-Throughput Screening of Stability-Enhancing Additives
This protocol outlines a method for efficiently screening a library of potential additives.[8][9][10]
-
Plate Preparation:
-
In a 96-well microplate, dispense your standard reaction mixture (substrate, catalyst, solvent, and any other essential reagents) into each well.
-
-
Additive Library:
-
Prepare a stock solution for each additive to be tested.
-
Add a small, precise volume of each additive stock solution to individual wells of the reaction plate. Include several control wells with no additive.
-
-
Reaction and Monitoring:
-
Seal the plate and run the reaction under your standard conditions (temperature, stirring).
-
At predetermined time points, take small aliquots from each well for analysis (e.g., by GC, LC-MS, or a colorimetric assay) to determine the conversion and yield.
-
-
Data Analysis:
-
Plot the reaction progress for each well.
-
Compare the reaction profiles of the wells with additives to the control wells.
-
Identify additives that maintain high catalytic activity for a longer duration, indicating a stabilizing effect.
-
Visualizations
Caption: Common deactivation pathways for this compound-based catalysts.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface immobilized Cu-1,10-phenanthroline complexes with α-aminophosphonate groups in the 5-position as heterogenous catalysts for efficient atom-transfer radical cyclizations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput screening protocol for fast evaluation of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Phenanthroline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with phenanthroline derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do many phenanthroline derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many phenanthroline derivatives stems from their rigid, planar, and aromatic structure. This structure can lead to strong intermolecular π-π stacking interactions in the solid state, making it energetically unfavorable for the molecules to be solvated by water. While the nitrogen atoms in the phenanthroline core can participate in hydrogen bonding, the large hydrophobic surface area often dominates, leading to poor solubility in polar solvents like water.
Q2: What are the primary strategies for improving the solubility of my phenanthroline derivative?
A2: There are two main approaches to enhance the solubility of phenanthroline derivatives: structural modification and formulation strategies. Structural modification involves chemically altering the molecule to introduce more polar or ionizable groups. Formulation strategies focus on the composition of the solvent or the use of excipients to increase the compound's solubility without changing its chemical structure.
Q3: Can changing the pH of the solution improve the solubility of my phenanthroline derivative?
A3: Yes, if your phenanthroline derivative has ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the solution can significantly impact its solubility. For a derivative with a basic nitrogen, lowering the pH will lead to protonation, forming a more soluble salt. Conversely, for a derivative with an acidic functional group, increasing the pH will result in deprotonation and the formation of a more soluble salt.
Q4: Is it possible that my compound is degrading when I try to dissolve it?
A4: While phenanthrolines are generally stable, some derivatives can be susceptible to degradation under certain conditions (e.g., extreme pH, exposure to light, or presence of strong oxidizing or reducing agents). If you suspect degradation, it is advisable to assess the purity of your compound after dissolution using techniques like HPLC or LC-MS.
Troubleshooting Guide
Problem: My phenanthroline derivative will not dissolve in aqueous buffer.
| Possible Cause | Recommended Action |
| High Lipophilicity of the Compound | Prepare a stock solution in an organic co-solvent such as DMSO or ethanol (B145695) and then dilute it with the aqueous buffer of choice. For 1,10-phenanthroline (B135089) (hydrate), a stock solution can be made in DMSO (approx. 30 mg/mL) and then diluted into an aqueous buffer.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it.[1] |
| Incorrect pH for Ionizable Derivatives | If your derivative has acidic or basic functional groups, adjust the pH of the buffer to ionize the compound and increase its solubility. |
| Insufficient Mixing or Equilibration Time | Ensure vigorous mixing (e.g., vortexing or sonication) and allow sufficient time for equilibration. For thermodynamic solubility, this can be 24-72 hours. |
| Compound has Precipitated Out of Solution | Visually inspect for any precipitate. If precipitation has occurred, you may need to increase the proportion of co-solvent, add a solubilizing agent, or decrease the final concentration of the compound. |
Problem: My compound dissolves in organic solvent but precipitates when added to an aqueous medium.
| Possible Cause | Recommended Action |
| Exceeded Kinetic Solubility Limit | The final concentration in the aqueous medium is likely above its kinetic solubility. Try a lower final concentration or a slower addition of the organic stock solution to the aqueous medium while vortexing. |
| Co-solvent Percentage is Too High | High concentrations of some organic solvents can cause proteins in assay media to denature, which can affect compound solubility. Keep the final concentration of the organic co-solvent as low as possible, typically below 1%. |
| Non-specific Binding | The compound may be binding to components in the assay medium, such as proteins, reducing its effective free concentration. Consider using formulation approaches like cyclodextrin (B1172386) complexation to increase the amount of dissolved compound. |
Data Presentation: Solubility of Phenanthroline and its Derivatives
The following table summarizes the solubility of 1,10-phenanthroline and some of its derivatives in various solvents. This data can serve as a baseline for understanding how structural modifications and solvent choice affect solubility.
| Compound | Solvent | Solubility |
| 1,10-Phenanthroline | Water (25°C) | 2.75 g/L |
| Benzene (20°C) | 27 g/L | |
| Ethanol | Soluble | |
| Diethyl Ether | Insoluble | |
| 1,10-Phenanthroline (hydrate) | Ethanol | ~1 mg/mL[1] |
| DMSO | ~30 mg/mL[1] | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[1] | |
| Bathophenanthroline (4,7-Diphenyl-1,10-phenanthroline) | Water | Insoluble[2][3] |
| 95% Ethanol:Chloroform (2:1) | 50 mg/mL[2][3] | |
| DMSO | 2.78 mg/mL (requires sonication)[4] | |
| 4,7-Dichloro-1,10-phenanthroline (B1630597) | Water | Almost insoluble[5] |
| Organic solvents (alcohols, ethers, ketones) | Soluble[5] |
Experimental Protocols
Protocol 1: Co-solvent Dilution Method for Aqueous Solubility
This protocol describes a common method for preparing aqueous solutions of poorly soluble phenanthroline derivatives using an organic co-solvent.
Materials:
-
Phenanthroline derivative
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the phenanthroline derivative in 100% DMSO or ethanol to a concentration of 10-50 mM. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Serial Dilution (Optional): If a range of concentrations is needed, perform serial dilutions of the stock solution in the same organic co-solvent.
-
Dilution into Aqueous Buffer: Add the desired volume of the stock solution to the aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation. The final concentration of the organic co-solvent should be kept to a minimum, ideally below 1% (v/v).
-
Mixing: Immediately after adding the stock solution to the buffer, vortex the solution vigorously for at least 30 seconds to ensure thorough mixing and to minimize localized high concentrations that can lead to precipitation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or solid particles).
-
Equilibration: For some applications, a short incubation period (e.g., 15-30 minutes) at the desired temperature may be necessary.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a phenanthroline derivative.
Materials:
-
Phenanthroline derivative (solid)
-
Solvent of interest (e.g., water, buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (with filters that do not adsorb the compound)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid phenanthroline derivative to a glass vial containing a known volume of the solvent. The excess solid is necessary to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE or PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of the dissolved phenanthroline derivative using a validated analytical method.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Visualizations
Caption: Workflow for addressing poor solubility of phenanthroline derivatives.
Caption: Decision-making process for troubleshooting precipitation.
References
refining protocols for the functionalization of the 1,7-phenanthroline scaffold
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining protocols related to the functionalization of the 1,7-phenanthroline scaffold. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and functionalization of this compound.
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield in Friedländer or Combes synthesis of the this compound core | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst inefficiency or degradation. - Formation of side products. | - Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Temperature Optimization: Experiment with a range of temperatures. While higher temperatures can increase the reaction rate, they may also lead to decomposition. - Catalyst Choice: If using a catalyst, consider screening different acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids. Ensure the catalyst is not deactivated by moisture. - Purification: Byproducts are common. Employ appropriate purification techniques such as column chromatography or recrystallization. A non-chromatographic method involving the formation and subsequent decomposition of a zinc complex has been reported to be effective for purifying phenanthrolines.[1] |
| Difficulty in purifying substituted this compound derivatives | - Similar polarity of the product and byproducts. - Tarry or oily crude product. - Strong binding to silica (B1680970) gel during chromatography. | - Non-Chromatographic Purification: Consider the formation of a zinc chloride complex of the phenanthroline derivative. These complexes are often insoluble and can be precipitated, separating them from impurities. The free ligand can then be recovered by treatment with aqueous ammonia (B1221849).[1] - Recrystallization: Systematically screen different solvent systems for recrystallization. - Column Chromatography Optimization: If chromatography is necessary, try different solvent systems and consider using alumina (B75360) instead of silica gel, as the basic nitrogen atoms of phenanthroline can interact strongly with the acidic silica surface. |
| Low or no conversion in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | - Catalyst deactivation. - Inappropriate ligand for the palladium catalyst. - Poor solubility of the halo-1,7-phenanthroline substrate. - Ineffective base. | - Catalyst and Ligand: Ensure the palladium catalyst and phosphine (B1218219) ligand are handled under an inert atmosphere to prevent deactivation. The choice of ligand is crucial; for challenging couplings, consider bulky, electron-rich phosphine ligands.[2][3][4][5] - Solvent and Temperature: Use a solvent system that ensures the solubility of all reactants. Degassing the solvent is critical to remove oxygen. The reaction temperature may need to be optimized. - Base Selection: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.[3][4][5][6] |
| Formation of multiple isomers in electrophilic substitution reactions (e.g., nitration, halogenation) | - The directing effects of the nitrogen atoms and any existing substituents on the ring. - Harsh reaction conditions leading to a loss of regioselectivity. | - Reaction Conditions: Milder reaction conditions often lead to higher regioselectivity. For nitration, consider using a less aggressive nitrating agent than the standard nitric acid/sulfuric acid mixture. - Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block certain positions on the ring and direct the electrophile to the desired position. - Directed Ortho-Metalation: For highly regioselective functionalization, consider a directed ortho-metalation strategy if a suitable directing group is present on the scaffold.[1][7][8][9] |
| Unsuccessful nucleophilic aromatic substitution on halo-1,7-phenanthrolines | - Low reactivity of the halo-1,7-phenanthroline. - The leaving group ability of the halogen (I > Br > Cl > F). - Steric hindrance around the reaction site. | - Reaction Conditions: Higher temperatures and longer reaction times may be required. Microwave irradiation can sometimes be effective in driving these reactions to completion. - Activation of the Ring: If possible, the introduction of an electron-withdrawing group elsewhere on the ring can activate the substrate towards nucleophilic attack. The formation of an N-oxide can also increase the reactivity of the ring system towards nucleophiles. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What are the most common methods for synthesizing the this compound scaffold? A1: The most common methods include the Skraup synthesis, which involves the reaction of an appropriate aminoquinoline with glycerol (B35011) and an oxidizing agent, and the Combes synthesis, which utilizes the condensation of an aromatic amine with a β-diketone followed by acid-catalyzed cyclization.[10][11] The Friedländer annulation, a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is also a versatile method for constructing the phenanthroline core.
-
Q2: I am struggling to purify my substituted this compound. What are some effective purification strategies? A2: Chromatographic purification of phenanthrolines can be challenging due to their basicity. A highly effective non-chromatographic method involves the complexation of the crude product with zinc chloride to form an insoluble complex. This complex can be filtered and washed to remove impurities. The pure phenanthroline can then be liberated by treating the complex with a strong aqueous ammonia solution.[1]
Functionalization Reactions
-
Q3: Where does electrophilic substitution (e.g., nitration, halogenation) typically occur on the this compound ring? A3: The regioselectivity of electrophilic substitution on the this compound scaffold is influenced by the directing effects of the two nitrogen atoms, which deactivate the ring towards electrophilic attack, particularly in acidic media where they are protonated. The positions least deactivated are generally preferred. The precise location of substitution can also be influenced by the reaction conditions and the nature of any existing substituents on the ring.
-
Q4: I want to perform a Suzuki coupling on a bromo-1,7-phenanthroline. What are the key parameters to consider? A4: For a successful Suzuki coupling, the key parameters are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. A common catalyst system is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. A base such as K₂CO₃ or Cs₂CO₃ is required, and a degassed solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water, is used.[6][12]
-
Q5: Can I perform a Sonogashira coupling on a halo-1,7-phenanthroline? A5: Yes, Sonogashira coupling can be a powerful tool for introducing alkynyl groups onto the this compound scaffold. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reactivity of the halo-phenanthroline will follow the general trend of I > Br > Cl.[13][14]
-
Q6: Is it possible to introduce an amino group onto the this compound ring? A6: Yes, the Buchwald-Hartwig amination is a suitable method for forming a C-N bond between a halo-1,7-phenanthroline and an amine. This reaction requires a palladium catalyst with an appropriate phosphine ligand and a base. The reaction conditions need to be carefully optimized for the specific substrates being used.[2][4][5][15]
Experimental Protocols & Data
This section provides detailed methodologies for key functionalization reactions on the this compound scaffold, along with representative quantitative data.
Synthesis of Substituted 1,7-Phenanthrolines via Combes Reaction
The Combes synthesis provides a route to substituted quinolines and can be adapted for the synthesis of phenanthrolines.
General Protocol:
-
An aromatic amine is reacted with a β-diketone under acidic conditions.
-
The intermediate Schiff base undergoes acid-catalyzed ring closure to form the phenanthroline ring system.[10][11][16][17]
Example Data:
| Aromatic Amine | β-Diketone | Acid Catalyst | Product | Yield (%) | Reference |
| 5-Aminoquinoline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-1,7-phenanthroline | Varies | [10] |
| 5-Aminoquinoline | Cyclopentane-1,3-dione and various aldehydes | - | 7-Aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b][1][4]phenanthrolin-8(11H)-ones | Varies | [18] |
Metal-Catalyzed Cross-Coupling Reactions
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the halo-1,7-phenanthroline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.[6][19][20]
General Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add the halo-1,7-phenanthroline (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and the terminal alkyne (1.1-1.5 eq.).
-
Add a degassed amine base as the solvent (e.g., triethylamine (B128534) or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an appropriate work-up and purify the product.[12][13][14][21][22]
General Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox, combine the halo-1,7-phenanthroline (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst (e.g., a pre-formed Pd-phosphine complex or a combination of a Pd source and a ligand, 1-5 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the reaction is complete.
-
After cooling, quench the reaction and perform an aqueous work-up.
-
Purify the product by chromatography or recrystallization.[2][3][4][5][15][23]
Visualizations
Experimental Workflow for Functionalization of this compound
Caption: General workflow for the synthesis and functionalization of the this compound scaffold.
Logical Relationship for Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting guide for low yields in metal-catalyzed cross-coupling reactions.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Combes Quinoline Synthesis [drugfuture.com]
- 17. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 18. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1,7-Phenanthroline vs. 1,10-Phenanthroline: A Comparative Guide for Chelating Ligand Selection
For researchers, scientists, and drug development professionals, the choice of a chelating ligand is a critical decision that can significantly impact the outcome of experimental designs, from the synthesis of novel catalysts to the development of therapeutic agents. This guide provides a detailed comparison of two common phenanthroline isomers, 1,7-phenanthroline and 1,10-phenanthroline (B135089), focusing on their efficacy as chelating ligands, supported by experimental data and structural insights.
The fundamental difference between 1,10-phenanthroline and this compound lies in the spatial arrangement of their nitrogen donor atoms. This seemingly subtle structural variation has profound consequences for their ability to coordinate with metal ions, with 1,10-phenanthroline emerging as a vastly superior chelating agent.
Structural and Coordination Chemistry: A Tale of Two Isomers
1,10-Phenanthroline, often abbreviated as 'phen', possesses two nitrogen atoms positioned in close proximity, creating an ideal "bite" angle for coordinating to a metal center. This arrangement allows for the formation of a stable, five-membered chelate ring, a key factor in the high stability of its metal complexes.[1][2] The planar and rigid structure of 1,10-phenanthroline further enhances the stability of these complexes through the chelate effect.[1]
In stark contrast, the nitrogen atoms in this compound are located on different rings and are spatially distant from each other. This geometry makes it sterically impossible for both nitrogen atoms to simultaneously coordinate to a single metal center in a chelating fashion. Consequently, this compound is often described as a "non-chelating" or, at best, a weak monodentate or bridging ligand.
This fundamental difference in chelating ability is clearly demonstrated in synthetic chemistry. For instance, in reactions with copper(II) salts under conditions where 4,7-phenanthroline (B189438) readily forms complexes, this compound fails to do so. This observation strongly underscores the inability of this compound to act as an effective chelating ligand.
Comparative Performance as Chelating Ligands
The superior chelating ability of 1,10-phenanthroline translates into the formation of highly stable and well-characterized complexes with a wide range of transition metal ions.[3][4] These complexes have found extensive applications across various scientific disciplines.
| Feature | 1,10-Phenanthroline | This compound |
| Chelating Ability | Strong bidentate chelating ligand | Poor to non-chelating; acts as a monodentate or bridging ligand |
| Coordination Geometry | Forms stable five-membered chelate rings with metal ions | Unable to form stable chelate rings due to the distance between nitrogen atoms |
| Complex Stability | Forms highly stable complexes with a wide range of metal ions | Forms weak or no stable complexes with most metal ions under typical conditions |
| Applications | Widely used in catalysis, analytical chemistry (e.g., ferroin), bioinorganic chemistry (DNA intercalation), and materials science.[5][6][7] | Limited applications as a primary chelating ligand; may be used as a structural component where chelation is not the primary function. |
Experimental Data: Stability Constants
The stability of metal complexes is quantitatively expressed by their stability constants (log K). A higher value indicates a more stable complex. The table below presents a selection of stepwise stability constants for 1,10-phenanthroline with various divalent metal ions. To date, there is a notable lack of reported stability constants for this compound complexes, a testament to its poor chelating nature.
| Metal Ion | log K₁ | log K₂ | log K₃ | Reference |
| Fe(II) | 5.9 | 5.3 | 9.8 | [3] |
| Co(II) | 7.0 | 6.5 | 5.9 | [3] |
| Ni(II) | 8.6 | 8.1 | 7.6 | [3] |
| Cu(II) | 9.0 | 7.5 | 6.4 | [3] |
| Zn(II) | 6.4 | 5.8 | 5.2 | [3] |
Experimental Protocols
Synthesis of a Typical 1,10-Phenanthroline Metal Complex: [Fe(phen)₃]²⁺ (Ferroin)
Materials:
-
Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
1,10-Phenanthroline monohydrate
-
Water
Procedure:
-
Dissolve a stoichiometric amount of 1,10-phenanthroline monohydrate in ethanol.
-
In a separate flask, dissolve the corresponding amount of ferrous ammonium sulfate hexahydrate in water to prepare a solution.
-
Slowly add the 1,10-phenanthroline solution to the ferrous ammonium sulfate solution with constant stirring.
-
A deep red color, characteristic of the [Fe(phen)₃]²⁺ complex, will form immediately.
-
The resulting solution can be used for spectrophotometric analysis or the complex can be precipitated by adding a suitable counter-ion.
Attempted Synthesis of a this compound Metal Complex
Materials:
-
A suitable metal salt (e.g., Copper(II) nitrate)
-
This compound
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Dissolve the metal salt in ethanol in a separate flask.
-
Mix the two solutions and stir.
-
Typically, no significant color change or precipitation is observed, indicating the lack of complex formation under these conditions. Isolation of a stable, chelated complex is highly unlikely.
Visualizing the Difference in Chelation
The following diagrams illustrate the fundamental structural differences and their impact on metal ion chelation.
Caption: Comparison of the coordination behavior of 1,10-phenanthroline and this compound with a metal ion.
Signaling Pathways and Experimental Workflows
The inhibitory action of 1,10-phenanthroline on metalloenzymes provides a clear example of its chelating prowess in a biological context. It functions by sequestering the essential metal cofactor from the enzyme's active site.
Caption: Workflow illustrating the differential effects of 1,10-phenanthroline and this compound on metalloenzyme activity.
Conclusion
For applications requiring strong and stable coordination to metal ions, 1,10-phenanthroline is the unequivocally superior choice over this compound. Its favorable nitrogen atom placement facilitates the formation of a highly stable five-membered chelate ring, a structural feature absent in the 1,7-isomer. This leads to a vast and well-documented coordination chemistry for 1,10-phenanthroline, with numerous applications in catalysis, analysis, and medicine. Conversely, the utility of this compound as a chelating ligand is severely limited by its molecular geometry. Researchers and professionals in drug development should, therefore, select 1,10-phenanthroline and its derivatives when the primary objective is to achieve robust metal chelation.
References
- 1. myuchem.com [myuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.net [wjpr.net]
- 6. 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
comparative analysis of the catalytic activity of phenanthroline isomers
A Comparative Analysis of Phenanthroline Isomers in Catalytic Applications
This guide provides a detailed comparative analysis of the catalytic activity of three phenanthroline isomers: 1,10-phenanthroline (B135089), 1,7-phenanthroline, and 4,7-phenanthroline (B189438). The focus of this comparison is on their application as precursors for iron-nitrogen-carbon (Fe-N-C) electrocatalysts in the oxygen reduction reaction (ORR), a critical process in fuel cell technology. This analysis is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for reproducibility.
Introduction to Phenanthroline Isomers in Catalysis
Phenanthroline and its derivatives are versatile ligands in coordination chemistry, widely employed in catalysis due to their rigid, planar structure and strong chelating ability with metal ions.[1] The isomeric form of phenanthroline plays a crucial role in determining the coordination chemistry with a metal center, which in turn dictates the structure and efficacy of the resulting catalyst. This guide specifically examines how the position of the nitrogen atoms in 1,10-phenanthroline, this compound, and 4,7-phenanthroline influences the formation of catalytically active sites and the subsequent performance in the oxygen reduction reaction.
Comparative Catalytic Performance in Oxygen Reduction Reaction (ORR)
The catalytic activity of Fe-N-C materials derived from the three phenanthroline isomers was evaluated using rotating disk electrode (RDE) voltammetry in an alkaline medium (0.1 M KOH). The key performance metrics are the half-wave potential (E1/2), which indicates the catalytic activity, and the kinetic current density (Jk), which reflects the intrinsic activity of the catalyst.
| Catalyst Precursor | Coordination with Fe²⁺ | Half-Wave Potential (E₁/₂) (V vs. RHE) | Kinetic Current Density (Jₖ) at 0.85 V (mA/cm²) |
| 1,10-Phenanthroline | Bidentate | 0.87 | 15.8 |
| This compound | Monodentate | 0.82 | 5.0 |
| 4,7-Phenanthroline | Monodentate | 0.81 | 3.2 |
Note: The data presented is a summary of findings from the study by Kim et al. on Fe-N-C electrocatalysts.[2] The values are representative of the comparative performance under the specified experimental conditions.
The experimental results clearly indicate that the Fe-N-C catalyst synthesized with 1,10-phenanthroline exhibits significantly higher ORR activity compared to those prepared with 1,7- and 4,7-phenanthroline.[2] This superior performance is attributed to the bidentate coordination of 1,10-phenanthroline with the iron precursor. This coordination geometry is proposed to be more effective in generating a higher density of catalytically active Fe-Nx sites during the pyrolysis step.[1][2] In contrast, 1,7- and 4,7-phenanthroline can only coordinate with the iron center in a monodentate fashion, which is less effective for the formation of the desired active sites.[2]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and electrochemical evaluation of the Fe-N-C catalysts derived from phenanthroline isomers.
Synthesis of Fe-N-C Electrocatalysts
This protocol describes a common method for synthesizing Fe-N-C catalysts using phenanthroline isomers as the nitrogen-rich precursors.[1][2]
Materials:
-
Iron (II) acetate (B1210297) (Fe(OAc)₂)
-
1,10-phenanthroline, this compound, or 4,7-phenanthroline
-
High-surface-area carbon black (e.g., Black Pearls 2000)
-
Methanol
-
Argon gas (for inert atmosphere)
Procedure:
-
Precursor Mixture Preparation: An appropriate amount of iron (II) acetate and the chosen phenanthroline isomer are dissolved in methanol.
-
Impregnation: The high-surface-area carbon black is added to the solution, and the mixture is sonicated to ensure uniform impregnation of the precursors onto the carbon support.
-
Drying: The solvent is evaporated from the slurry under vacuum or by gentle heating, resulting in a dry powder.
-
Pyrolysis: The obtained powder is subjected to a high-temperature heat treatment (pyrolysis) in a tube furnace under an inert argon atmosphere. A typical pyrolysis protocol involves heating to a target temperature (e.g., 1050 °C) for a specified duration (e.g., 1 hour).[1][3]
-
Post-treatment (Optional): The pyrolyzed material may undergo an acid leaching step to remove unstable and inactive metal species, followed by a second heat treatment to further enhance activity and stability.
Electrochemical Evaluation of ORR Activity
The catalytic performance of the synthesized Fe-N-C materials is assessed using a three-electrode electrochemical setup.
Materials and Equipment:
-
Working electrode: A glassy carbon rotating disk electrode (RDE) coated with the catalyst ink.
-
Counter electrode: A platinum wire or graphite (B72142) rod.
-
Reference electrode: A reversible hydrogen electrode (RHE) or a saturated calomel (B162337) electrode (SCE) converted to the RHE scale.
-
Electrolyte: O₂-saturated 0.1 M KOH solution.
-
Potentiostat.
Procedure:
-
Catalyst Ink Preparation: A specific amount of the synthesized Fe-N-C catalyst is dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution to form a homogeneous ink.
-
Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto the polished surface of the glassy carbon RDE and dried to form a thin catalyst layer.
-
Electrochemical Measurements:
-
The RDE is immersed in the O₂-saturated electrolyte.
-
Cyclic voltammetry (CV) is performed to clean the electrode surface and to characterize the catalyst's capacitive behavior.
-
Linear sweep voltammetry (LSV) is then carried out at various rotation speeds (e.g., 400 to 2500 rpm) while scanning the potential from a positive to a negative value.
-
The half-wave potential (E1/2) is determined from the LSV curve at a specific rotation rate (e.g., 1600 rpm).
-
The kinetic current density (Jk) is calculated from the LSV data using the Koutecký-Levich equation.
-
Visualizations
Logical Relationship between Precursor Coordination and Catalytic Activity
Caption: Influence of phenanthroline isomer coordination on catalytic activity.
Experimental Workflow for Catalyst Synthesis and Evaluation
Caption: Workflow for Fe-N-C catalyst synthesis and ORR activity evaluation.
References
A Tale of Two Isomers: Unraveling the Structural Divergence of 1,7- and 4,7-Phenanthroline Metal Complexes
For researchers, scientists, and drug development professionals, understanding the nuanced structural variations in metal complexes is paramount for designing novel therapeutics and functional materials. This guide provides a comprehensive comparison of the structural disparities between metal complexes of 1,7-phenanthroline and 4,7-phenanthroline (B189438), supported by experimental data and detailed protocols.
The seemingly subtle shift in the position of a nitrogen atom between this compound and 4,7-phenanthroline profoundly impacts their coordination chemistry, leading to vastly different three-dimensional structures in their metal complexes. These differences in geometry, coordination mode, and steric hindrance are critical determinants of their biological activity and material properties.
At a Glance: Key Structural and Coordination Differences
| Feature | This compound Complexes | 4,7-Phenanthroline Complexes |
| Chelation Ability | Generally a poor chelating ligand due to the wider N-to-N distance and unfavorable bite angle. | Effective chelating and bridging ligand. |
| Coordination Modes | Primarily coordinates in a monodentate fashion through the less sterically hindered N7 atom or acts as a bridging ligand in polynuclear complexes.[1] | Exhibits versatile coordination, including monodentate, bidentate-chelating, and bidentate-bridging modes, often leading to the formation of coordination polymers.[2][3] |
| Complex Stability with Cu(II) | Does not typically form stable coordination complexes; reactions often yield protonated 1,7-phenanthrolinium salts.[2] | Readily forms stable mononuclear and polynuclear complexes.[2] |
| Resulting Architectures | Tends to form discrete mononuclear or binuclear complexes.[4] | Frequently forms one-dimensional coordination polymers.[3] |
Visualizing the Coordination Divergence
The distinct placement of the nitrogen donor atoms in 1,7- and 4,7-phenanthroline dictates their preferred modes of interaction with metal centers. This fundamental difference is the primary driver for the assembly of unique supramolecular architectures.
Experimental Data: A Comparative Structural Analysis
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of representative silver(I) and copper(II) complexes.
| Complex | Metal Ion | Ligand | M-N Bond Lengths (Å) | N-M-N Bond Angles (°) | Coordination Geometry | Reference |
| [Ag(1,7-phen)₂(NO₃)] | Ag(I) | This compound | Ag-N7: 2.208(3), 2.213(3) | N7-Ag-N7: 140.09(10) | Distorted linear | [1] |
| [Ag(CF₃SO₃)(4,7-phen)(CH₃CN)]n | Ag(I) | 4,7-phenanthroline | Ag-N4: 2.306(4), Ag-N7: 2.358(4) | N/A (polymeric) | Distorted tetrahedral | [5] |
| Protonated 1,7-phenanthrolinium salt | Cu(II) | This compound | No stable complex formed | N/A | N/A | [2] |
| --INVALID-LINK--₂ | Cu(II) | 4,7-phenanthroline | Cu-N: (not specified) | N/A | Distorted octahedral | [2] |
| [Cu(CF₃SO₃)(4,7-phen)₂(H₂O)₂]CF₃SO₃ | Cu(II) | 4,7-phenanthroline | Cu-N: (not specified) | N/A | Square pyramidal | [2] |
Note: "Hphen" denotes a protonated phenanthroline ligand.
Experimental Protocols
Detailed methodologies for the synthesis of representative complexes are provided below.
Synthesis of Mononuclear Silver(I) Complexes with this compound
This protocol is adapted from the synthesis of [Ag(1,7-phen)₂(NO₃)][1].
Materials:
-
Silver(I) nitrate (B79036) (AgNO₃)
-
This compound (1,7-phen)
-
Methanol
-
Acetone
Procedure:
-
Dissolve 0.5 mmol of this compound in 15 mL of warm acetone.
-
In a separate flask, dissolve 1.0 mmol of AgNO₃ in 15 mL of warm methanol.
-
Slowly add the AgNO₃ solution to the this compound solution with constant stirring.
-
Stir the reaction mixture in the dark at room temperature for 3 hours.
-
A white precipitate will form. Collect the solid by filtration, wash with cold methanol, and dry in a desiccator.
Synthesis of a Copper(II) Complex with 4,7-Phenanthroline
The following is a general procedure based on the synthesis of [Cu(CF₃SO₃)(4,7-phen)₂(H₂O)₂]CF₃SO₃[2].
Materials:
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF₃SO₃)₂)
-
4,7-Phenanthroline (4,7-phen)
-
Ethanol
Procedure:
-
Dissolve 0.5 mmol of 4,7-phenanthroline in 5.0 mL of ethanol.
-
In a separate flask, dissolve 0.5 mmol of Cu(CF₃SO₃)₂ in 5.0 mL of ethanol.
-
Slowly add the copper(II) salt solution to the 4,7-phenanthroline solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
The solid product will precipitate from the reaction mixture.
-
Recrystallize the solid product from 10.0 mL of acetonitrile to obtain single crystals suitable for X-ray diffraction.
Logical Workflow for Ligand Selection in Drug Design
The structural differences between these isomers have significant implications for applications such as drug design, where the geometry of a metal complex can dictate its ability to interact with biological targets like DNA.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Method Validation for Phenanthroline Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of phenanthroline compounds is a critical step in various analytical and bioanalytical applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC-MS methods for the analysis of phenanthroline derivatives, supported by experimental data and detailed protocols, to aid in the selection and validation of the most suitable analytical approach.
The validation of an analytical method is paramount to ensure the reliability, reproducibility, and accuracy of experimental data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5] This guide draws upon these principles to present a comparative overview of validated HPLC-MS methods for phenanthroline compounds.
Performance Comparison of Analytical Methods
The choice of an analytical method often depends on the specific requirements of the study, including the nature of the analyte, the complexity of the matrix, and the desired sensitivity. While HPLC-MS is a dominant technique, other methods like spectrophotometry are also employed for the analysis of phenanthroline and its derivatives.[6][7][8][9]
Below is a summary of quantitative data from validated HPLC-MS methods for different phenanthroline compounds, offering a clear comparison of their performance characteristics.
| Analyte | Method | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ | Reference |
| 4,7-phenanthroline-5,6-dione | HPLC-UV | 0.05–1.50 mg/mL | Not Reported | < 0.40 (Intra- & Inter-day) | 2.0 µg/mL | 50 µg/mL | [10][11][12][13] |
| 1,10-phenanthroline-5,6-dione (B1662461) | HPLC-UV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
Experimental Protocols: A Closer Look at HPLC-MS Method Validation
The validation of an HPLC-MS method involves a series of experiments to demonstrate its suitability for the intended purpose. The following are detailed methodologies for key validation experiments, based on established guidelines and published literature.
System Suitability
Before initiating any validation experiments, the performance of the HPLC-MS system must be verified. This is achieved by injecting a standard solution multiple times to assess parameters like peak area, retention time, and peak shape. The relative standard deviation (%RSD) for these parameters should be within acceptable limits (typically <2%).
Specificity and Selectivity
Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or endogenous substances.[4][15][16]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyze the analyte at the Lower Limit of Quantification (LLOQ) and the IS in the presence of these blank matrices.
-
The response of interfering peaks should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.
-
Linearity and Range
Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[15]
-
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations should be used.
-
Analyze the calibration standards in duplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
-
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among multiple measurements of the same sample.[15][16]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.[17]
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The %RSD should not exceed 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[15]
-
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by analyzing a series of diluted solutions and identifying the lowest detectable concentration.
-
LOQ: The lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (RSD ≤ 20%).[18]
-
Stability
Stability experiments are conducted to evaluate the integrity of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.
-
Visualizing the Workflow: HPLC-MS Method Validation
The following diagram illustrates the logical flow of the HPLC-MS method validation process.
Figure 1. Workflow of the HPLC-MS method validation process.
Alternative Analytical Techniques: A Brief Comparison
While HPLC-MS offers high sensitivity and selectivity, other methods can be suitable for specific applications. Spectrophotometry, for instance, is a simpler and more cost-effective technique often used for the determination of iron using 1,10-phenanthroline (B135089) as a chromogenic reagent.[6][7][8][9] However, it may lack the specificity and sensitivity of HPLC-MS, especially for complex matrices. The choice of method should be guided by the specific analytical needs and the required level of validation.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. chemetrics.com [chemetrics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolian.com [resolian.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Impact of Isomerism: A Comparative Guide to Phenanthroline Performance in Catalysis
For researchers, scientists, and drug development professionals, the precise arrangement of atoms in a ligand can be the determining factor in catalytic efficiency. This guide offers an objective comparison of phenanthroline isomers in catalytic reactions, supported by experimental data, to inform the rational design of advanced catalysts.
Phenanthroline and its derivatives are a cornerstone in coordination chemistry, prized for their rigid, planar structure and robust chelation to a wide array of metal centers. While 1,10-phenanthroline (B135089) is the most commonly employed isomer, the positional variation of the nitrogen atoms in isomers such as 1,7-phenanthroline and 4,7-phenanthroline (B189438) can profoundly influence the electronic and steric environment of the catalytic center, leading to significant differences in reactivity, selectivity, and stability. This guide synthesizes experimental findings to provide a clear comparison of their performance.
Comparative Catalytic Performance of Phenanthroline Isomers
The efficacy of a catalyst is critically dependent on the ligand's structure. The following tables summarize the performance of different phenanthroline isomers in two distinct catalytic systems: the electrochemical oxygen reduction reaction (ORR) and palladium-catalyzed aerobic alcohol oxidation.
Iron-Nitrogen-Carbon (Fe-N-C) Electrocatalysts for the Oxygen Reduction Reaction (ORR)
In the quest for efficient and durable electrocatalysts for fuel cells, the choice of nitrogen precursor is crucial for forming active Fe-Nx sites. A systematic comparison of phenanthroline isomers reveals that the bidentate coordination of 1,10-phenanthroline is superior for creating a high density of active and stable catalytic centers.[1][2]
| Ligand Isomer | Coordination Mode with Fe | ORR Activity (Half-wave potential, E1/2) | Stability (after 10,000 cycles) | Key Finding |
| 1,10-Phenanthroline | Bidentate | Higher | More Stable | Promotes the formation of homogeneously distributed Fe-Nx active sites.[2] |
| This compound | Monodentate | Lower | Less Stable | Leads to a less uniform distribution of active sites.[2] |
| 4,7-Phenanthroline | Monodentate | Lower | Less Stable | Results in lower retention of pyridinic nitrogen, which is crucial for activity.[2] |
Palladium-Catalyzed Aerobic Oxidation of Alcohols
The introduction of substituents on the 1,10-phenanthroline scaffold significantly impacts catalytic performance. A comparison between the unsubstituted 1,10-phenanthroline and its methylated derivative, neocuproine, in the aerobic oxidation of 2-hexanol (B165339) highlights the profound effect of steric hindrance.
| Ligand | Catalyst System | Substrate | Turnover Number (TON) | Key Finding |
| Neocuproine (2,9-dimethyl-1,10-phenanthroline) | [(neocuproine)Pd(OAc)]2[OTf]2 | 2-Heptanol | Up to 22 | The methyl groups enhance catalytic lifetime by mitigating oxidative degradation of the ligand.[3] |
| 1,10-Phenanthroline | Not specified in direct comparison, but generally susceptible to oxidation. | 2-Heptanol | Lower (inferred) | The absence of steric protection can lead to faster catalyst deactivation through ligand oxidation.[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies.
Synthesis of Fe-N-C Electrocatalysts from Phenanthroline Isomers
This protocol describes the synthesis of Fe-N-C catalysts via impregnation and pyrolysis, as adapted from studies on the influence of phenanthroline isomers.[1][2][6]
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O)
-
Phenanthroline isomer (1,10-phenanthroline, this compound, or 4,7-phenanthroline)
-
High-surface-area carbon black (e.g., Black Pearls 2000)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve the iron(III) nitrate and the chosen phenanthroline isomer in ethanol. The molar ratio of Fe to the phenanthroline isomer is a critical parameter to be optimized.
-
Impregnation: Add the high-surface-area carbon black to the precursor solution. The mixture is then subjected to ultrasonication to ensure uniform dispersion of the precursors onto the carbon support.
-
Drying: The solvent is removed by rotary evaporation, followed by drying in an oven to obtain a solid powder.
-
Pyrolysis: The dried powder is subjected to high-temperature pyrolysis under an inert atmosphere (e.g., nitrogen or argon). A typical procedure involves a first heating step at a lower temperature followed by a high-temperature step (e.g., 1050 °C) for a defined duration.
-
Post-treatment (Optional): The pyrolyzed material may undergo an acid leaching step to remove unstable and inactive metallic iron species, followed by a second pyrolysis step to restore the catalytic sites.
-
Characterization: The resulting Fe-N-C electrocatalyst is then characterized for its morphology, composition, and electrochemical performance.
Palladium-Catalyzed Aerobic Alcohol Oxidation
This protocol is a general procedure for the aerobic oxidation of alcohols using a palladium-phenanthroline catalyst system.[3][4][5][7][8]
Materials:
-
Palladium catalyst precursor (e.g., [(neocuproine)Pd(OAc)]2[OTf]2)
-
Alcohol substrate (e.g., 2-heptanol)
-
Solvent (e.g., dimethyl sulfoxide/water mixture)
-
Oxygen or air as the oxidant
Procedure:
-
Catalyst Preparation: The palladium-phenanthroline complex is either synthesized beforehand or formed in situ from a palladium source and the desired phenanthroline ligand.
-
Reaction Setup: The alcohol substrate and the palladium catalyst are dissolved in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.
-
Reaction Initiation: The reaction is initiated by introducing oxygen or air into the reaction vessel, typically at ambient pressure and room temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up by quenching any remaining oxidant, followed by extraction of the product with an appropriate organic solvent.
-
Purification: The crude product is purified by column chromatography or distillation to yield the corresponding aldehyde or ketone.
Mechanistic Insights and Logical Frameworks
The following diagrams illustrate the logical workflow for catalyst synthesis and a generalized catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Pd-catalyzed oxidation of polyols: synthetic scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 1,7-Phenanthroline using NMR and HRMS
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for synthesized heterocyclic compounds is fundamental to ensuring the reliability and reproducibility of scientific research and the safety and efficacy of new therapeutic agents. 1,7-Phenanthroline, a key bidentate ligand in coordination chemistry and a scaffold for various biologically active molecules, requires precise characterization after synthesis. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), for the purity assessment of this compound. Detailed experimental protocols, comparative data, and a discussion of alternative methodologies are presented to support researchers in developing a comprehensive analytical strategy.
Principles of Purity Determination: NMR vs. HRMS
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of a compound. For purity assessment, ¹H NMR is particularly powerful. The integral of each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. In its quantitative application (qNMR), the purity of an analyte can be determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration. This allows for the calculation of an absolute purity value (w/w %) without requiring a reference standard of this compound itself. Furthermore, NMR provides structural confirmation of the target molecule and can help identify impurities.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. For purity assessment, HRMS is invaluable for confirming the elemental composition of the synthesized compound by comparing the experimentally measured exact mass to the theoretically calculated mass. Its high sensitivity also makes it an excellent tool for detecting the presence of impurities, even at trace levels, which may not be readily observable by NMR.
Data Presentation
The following tables summarize the expected quantitative data from NMR and HRMS analyses of this compound, providing a benchmark for the assessment of synthesized material.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Position | Chemical Shift (δ, ppm) |
| H-2 | ~9.20 |
| H-3 | ~7.65 |
| H-4 | ~8.25 |
| H-5 | ~7.80 |
| H-6 | ~7.70 |
| H-8 | ~9.15 |
| H-9 | ~7.55 |
| H-10 | ~8.95 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Assignments are based on typical values for phenanthroline derivatives.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₈N₂ |
| Calculated Exact Mass ([M+H]⁺) | 181.0760 Da |
| Expected HRMS (ESI⁺) m/z | 181.0760 ± 5 ppm |
Table 3: Comparison of NMR and HRMS for Purity Assessment of this compound
| Feature | NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Detailed structural information, stereochemistry, identification of impurities with structural data. | Highly accurate mass for molecular formula confirmation, detection of low-level impurities. |
| Quantification | Absolute quantification (qNMR) using an internal standard. Provides a w/w % purity. | Primarily qualitative for impurity detection. Quantification is possible with isotopic labeling or calibration curves but is less direct than qNMR. |
| Sensitivity | Lower (typically requires mg of sample). | Very high (can detect impurities at ppm or ppb levels). |
| Sample Requirements | Sample must be soluble in a deuterated solvent. Non-destructive. | Requires ionization. Sample is consumed. |
| Throughput | Moderate; qNMR requires careful setup and longer relaxation delays. | High; can be coupled with rapid separation techniques like UPLC. |
| Cost & Complexity | High initial instrument cost and maintenance. Data interpretation can be complex. | High initial instrument cost and maintenance. Requires skilled operators. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical flow for interpreting NMR and HRMS data to establish the purity of this compound.
Experimental Protocols
Synthesis of this compound (via Skraup Reaction)
The Skraup reaction is a classic method for synthesizing quinolines and their fused analogues.[1][2]
-
Materials: 4-Aminoquinoline (B48711), glycerol (B35011), concentrated sulfuric acid, arsenic pentoxide (or an alternative oxidizing agent like nitrobenzene).
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, placed in an ice bath.
-
Slowly add 4-aminoquinoline to the stirred, cold sulfuric acid.
-
Once the 4-aminoquinoline has dissolved, slowly add glycerol to the mixture, maintaining the temperature below 120°C.
-
Carefully add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is vigorous and should be monitored closely.
-
Cool the mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) until the crude this compound precipitates.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purification of Crude this compound
Purification is critical to remove byproducts from the Skraup reaction. A non-chromatographic method involving zinc complexation can be effective.[3]
-
Materials: Crude this compound, ethylene (B1197577) glycol, zinc chloride (ZnCl₂), dichloromethane (B109758) (CH₂Cl₂), concentrated aqueous ammonia (B1221849).
-
Procedure:
-
Dissolve the crude this compound in warm ethylene glycol.
-
In a separate flask, dissolve an equimolar amount of ZnCl₂ in ethylene glycol.
-
Combine the two solutions and heat at ~100°C for 1 hour to form the insoluble (this compound)ZnCl₂ complex.
-
Cool the mixture to room temperature and filter the solid complex. Wash the complex with fresh ethylene glycol and then with a solvent like acetone (B3395972) to remove residual glycol.
-
Suspend the dried complex in a biphasic system of CH₂Cl₂ and concentrated aqueous ammonia. Stir vigorously for several hours. The ammonia will coordinate to the zinc, releasing the free this compound into the organic layer.
-
Separate the organic layer, wash it with water, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified this compound.
-
For final purification, recrystallization from a suitable solvent system (e.g., methanol (B129727)/water or toluene) can be performed.[4][5][6]
-
NMR Spectroscopic Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation (for structural analysis):
-
Dissolve 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4][7]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Quantitative NMR (qNMR) Protocol:
-
Accurately weigh (~10 mg) the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone; ~5 mg) into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum using quantitative parameters: ensure a long relaxation delay (d1 ≥ 5 x T₁, typically 30-60 seconds) to allow for full relaxation of all protons.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺).
-
-
Analysis Protocol:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of 181.0760.
-
Process the data to determine the accurate m/z of the protonated molecular ion.
-
Compare the measured mass to the calculated exact mass for C₁₂H₉N₂⁺ to confirm the elemental composition. The mass error should ideally be below 5 ppm.
-
Analyze the spectrum for any other significant peaks that may indicate impurities.
-
Alternative and Complementary Techniques
While NMR and HRMS are primary tools, a multi-faceted approach to purity assessment is often beneficial.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for purity analysis. It separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[6][8] A C18 reversed-phase column with a gradient of water and acetonitrile is typically effective for aromatic compounds. Purity is often expressed as a percentage of the total peak area. It is robust and reproducible but requires a chromophore for UV detection and response factors can vary between the analyte and impurities.
-
Gas Chromatography (GC-MS): Suitable for volatile and thermally stable compounds. This compound has a melting point of around 79-81°C and may be amenable to GC analysis.[5] GC provides excellent separation efficiency, and coupling with a mass spectrometer allows for the identification of volatile impurities.[6][9]
Conclusion
The purity assessment of synthesized this compound is most effectively achieved through a combination of NMR and HRMS. NMR spectroscopy serves as the definitive tool for structural verification and provides an absolute measure of purity through qNMR. HRMS complements this by confirming the elemental composition with high accuracy and offering superior sensitivity for the detection of trace impurities. While techniques like HPLC-UV are valuable for routine quality control, the synergistic use of NMR and HRMS provides the comprehensive data required for high-stakes applications in research and drug development, ensuring both the identity and purity of the synthesized material.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]
A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of 1,7-Phenanthroline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the single-crystal X-ray diffraction analysis of 1,7-phenanthroline metal complexes, offering insights into their structural parameters and coordination chemistry. Due to the relative scarcity of comprehensive crystallographic data for a wide range of this compound complexes, this guide also includes data for the well-studied 1,10-phenanthroline (B135089) isomer. This comparative approach highlights the structural nuances influenced by the position of the nitrogen atoms within the phenanthroline ligand, providing valuable context for researchers in the field.
Data Presentation: A Comparative Look at Crystallographic Parameters
The following tables summarize key crystallographic data for metal complexes of this compound and its isomer, 1,10-phenanthroline. This data, obtained from single-crystal X-ray diffraction studies, allows for a direct comparison of bond lengths, bond angles, coordination geometries, and crystal systems.
Table 1: Crystallographic Data for this compound Metal Complexes
| Complex | Metal Ion | Coordination Geometry | Crystal System | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Ag(1,7-phen)₂]ClO₄ | Ag(I) | Distorted Tetrahedral | Monoclinic | Ag-N: 2.284(3) - 2.313(3) | N-Ag-N: 110.4(1) - 134.5(1) | [1] |
| [Zn(N₃)₂(1,7-phen)₂] | Zn(II) | Distorted Octahedral | Orthorhombic | Zn-N(phen): 2.155(2) - 2.254(2), Zn-N(azide): 2.071(2) - 2.118(2) | N(phen)-Zn-N(phen): 75.3(1), N(azide)-Zn-N(azide): 90.0(1) | [2] |
Table 2: Crystallographic Data for 1,10-Phenanthroline Metal Complexes for Comparison
| Complex | Metal Ion | Coordination Geometry | Crystal System | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Cu(phen)(H₂O)₂]ClO₄ | Cu(II) | Square Planar | Monoclinic | Cu-N: 2.003(4), Cu-O: 1.973(3) | N-Cu-N: 82.5(2), O-Cu-O: 90.1(2) | [3] |
| [Ni(phen)₂(N₃)₂] | Ni(II) | Distorted Octahedral | Triclinic | Ni-N(phen): 2.088(2) - 2.112(2), Ni-N(azide): 2.093(2) - 2.105(2) | N(phen)-Ni-N(phen): 78.9(1) - 175.6(1) | [2] |
| --INVALID-LINK--₂ | Co(II) | Octahedral | Monoclinic | Co-N: 2.121(4) - 2.138(4) | N-Co-N: 77.8(2) - 176.5(2) | [4] |
| [Zn(phen)Cl₂] | Zn(II) | Tetrahedral | Orthorhombic | Zn-N: 2.095(3), Zn-Cl: 2.231(1) | N-Zn-N: 80.1(1), Cl-Zn-Cl: 116.3(1) | [5] |
| [Fe(phen)₂(succinate)]·9H₂O | Fe(III) | Distorted Octahedral | Monoclinic | Fe-N: 2.169(3) - 2.215(3), Fe-O: 1.989(2) - 2.001(2) | N-Fe-N: 76.5(1) - 169.8(1) | [6] |
| [Pd(phen)Cl₂] | Pd(II) | Square Planar | Orthorhombic | Pd-N: 2.023(2), Pd-Cl: 2.296(1) | N-Pd-N: 81.1(1), Cl-Pd-Cl: 90.0 | [7] |
Experimental Protocols: Synthesizing and Analyzing Crystalline Complexes
The following sections detail generalized yet comprehensive methodologies for the synthesis of this compound metal complexes and their subsequent analysis by single-crystal X-ray diffraction.
Synthesis of this compound Metal Complexes
A general procedure for the synthesis of this compound metal complexes involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The specific conditions can be tailored to yield crystals of desired quality.
Materials:
-
Metal salt (e.g., AgNO₃, Zn(NO₃)₂·6H₂O, CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, Co(OAc)₂·4H₂O)
-
This compound
-
Solvents (e.g., methanol, ethanol, acetonitrile, water, DMF)
Procedure:
-
Dissolution: Dissolve the metal salt in a minimal amount of a suitable solvent. In a separate flask, dissolve this compound in the same or a miscible solvent. The molar ratio of metal to ligand is a critical parameter and is typically varied to obtain different coordination complexes (e.g., 1:1, 1:2, 1:3).
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. The reaction is often carried out at room temperature, but gentle heating may be required to ensure complete dissolution and reaction.
-
Crystallization: The resulting solution is then set aside for crystallization. Common crystallization techniques include:
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the complex solution, inducing crystallization.
-
Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
-
-
Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor by filtration, washed with a small amount of cold solvent, and air-dried.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps involved in determining the crystal structure of a synthesized this compound metal complex.[8][9]
1. Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope to ensure it is a single, well-formed crystal free of defects.[10]
-
The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.[10]
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.[8]
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[8]
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.[9]
3. Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the diffraction spots are integrated and corrected for various factors such as absorption and polarization.
4. Structure Solution and Refinement:
-
The initial crystal structure is determined using methods such as the Patterson or direct methods to locate the positions of the heavier atoms (metal ions).
-
The positions of the remaining non-hydrogen atoms are located from subsequent difference Fourier maps.
-
The structural model is then refined by least-squares methods, adjusting atomic coordinates, and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.[11]
Mandatory Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: General workflow for the synthesis and single-crystal X-ray diffraction analysis of metal complexes.
Logical Relationships in Structure Determination
Caption: The logical flow from experimental diffraction data to the final atomic model in crystallography.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. distantreader.org [distantreader.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Phenanthroline Isomers Using Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the accurate identification of phenanthroline isomers is crucial due to their varying coordination properties and potential applications in catalysis, sensing, and pharmaceuticals. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between three common phenanthroline isomers: 1,10-phenanthroline, 1,7-phenanthroline, and 4,7-phenanthroline (B189438). The following sections present key experimental data, detailed methodologies, and visual workflows to aid in the unambiguous identification of these isomers.
Spectroscopic Data Comparison
The distinct placement of nitrogen atoms within the aromatic framework of 1,10-, 1,7-, and 4,7-phenanthroline results in unique spectroscopic signatures. The following tables summarize the key distinguishing features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data of Phenanthroline Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| 1,10-Phenanthroline | H-2, H-9 | 9.18 | dd | 4.2, 1.8 |
| H-4, H-7 | 8.23 | dd | 8.1, 1.5 | |
| H-5, H-6 | 7.77 | s | ||
| H-3, H-8 | 7.62 | dd | 7.8, 4.3 | |
| This compound | H-2, H-8 | ~9.1 | m | |
| H-4, H-10 | ~8.2 | m | ||
| H-3, H-9 | ~7.6 | m | ||
| H-5, H-6 | ~7.8 | m | ||
| 4,7-Phenanthroline | H-1, H-8 | ~9.0 | m | |
| H-3, H-6 | ~8.9 | m | ||
| H-2, H-7 | ~7.6 | m | ||
| H-5, H-10 | ~7.8 | m |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from various sources.
Table 2: ¹³C NMR Spectral Data of Phenanthroline Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 1,10-Phenanthroline | C-2, C-9 | 150.12 |
| C-4, C-7 | 128.46 | |
| C-5, C-6 | 126.35 | |
| C-10a, C-10b | 146.10 | |
| C-3, C-8 | 123.5 | |
| C-4a, C-6a | 136.0 | |
| This compound | C-2, C-8 | ~151 |
| C-4, C-10 | ~136 | |
| C-3, C-9 | ~122 | |
| C-5, C-6 | ~129 | |
| C-4a, C-6a, C-10a, C-10b | ~148, ~130 | |
| 4,7-Phenanthroline | C-1, H-8 | ~150 |
| C-3, H-6 | ~149 | |
| C-2, H-7 | ~124 | |
| C-5, H-10 | ~128 | |
| C-4a, C-5a, C-9a, C-10a | ~135, ~146 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from various sources.
Table 3: Key FTIR Absorption Bands of Phenanthroline Isomers (KBr Pellet)
| Isomer | ν(C=N) stretch (cm⁻¹) | ν(C=C) stretch (cm⁻¹) | Out-of-plane C-H bend (cm⁻¹) |
| 1,10-Phenanthroline | ~1584, ~1505 | ~1635, ~1420 | ~854, ~738 |
| This compound | ~1590 | ~1620, ~1410 | ~840, ~750 |
| 4,7-Phenanthroline | ~1595 | ~1615, ~1400 | ~860, ~730 |
Note: Peak positions are approximate and can show slight variations.[1]
Table 4: UV-Vis Spectroscopic Data of Phenanthroline Isomers (in Ethanol)
| Isomer | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) |
| 1,10-Phenanthroline | ~228 | ~45,000 | ~263 | ~30,000 |
| This compound | ~225 | - | ~270 | - |
| 4,7-Phenanthroline | ~230 | - | ~275 | - |
Note: Molar absorptivity (ε) values can vary depending on the purity of the sample and the solvent used. The primary absorption bands are due to π→π transitions.*[2][3]
Table 5: Mass Spectrometry Data of Phenanthroline Isomers (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,10-Phenanthroline | 180 (M⁺) | 154, 128, 102 |
| This compound | 180 (M⁺) | 153, 127 |
| 4,7-Phenanthroline | 180 (M⁺) | 154, 128 |
Note: Fragmentation patterns can be influenced by the ionization method and energy.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenanthroline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid phenanthroline isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the phenanthroline isomer of a known concentration (e.g., 1x10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the range of 1x10⁻⁵ to 1x10⁻⁴ M).[4]
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Record the absorbance spectra of the sample solutions over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the phenanthroline isomer into the mass spectrometer. For volatile and thermally stable compounds like phenanthroline, direct insertion probe with electron ionization (EI) is a common method.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
Typical EI energy is 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-200).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation and differentiation.
Visualizing the Workflow and Logic
To further clarify the process of distinguishing between phenanthroline isomers, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections between the spectroscopic techniques and their expected outcomes.
Figure 1: General experimental workflow for distinguishing phenanthroline isomers.
Figure 2: Logical relationship between isomers and expected spectroscopic outcomes.
References
evaluating the efficiency of 1,7-phenanthroline in OLEDs compared to other ligands
The efficiency and stability of Organic Light-Emitting Diodes (OLEDs) are critically influenced by the molecular architecture of their constituent materials. Among these, ligands used in charge transport and emissive layers play a pivotal role. While 1,10-phenanthroline (B135089) and its derivatives, such as bathophenanthroline (B157979) (BPhen), have been extensively studied and utilized, the potential of other isomers like 1,7-phenanthroline remains a subject of ongoing research. This guide provides a comparative evaluation of this compound's efficiency in OLEDs against other commonly used ligands, based on available experimental data.
Performance Comparison of Phenanthroline-Based Ligands
Direct quantitative comparisons of OLEDs employing this compound are scarce in publicly available literature, hindering a side-by-side performance evaluation with its more common counterparts. However, by examining the performance of devices using 1,10-phenanthroline derivatives, we can establish a benchmark for efficiency.
Below is a summary of performance data for OLEDs incorporating various phenanthroline-based ligands as electron transport or hole-blocking layers. It is important to note that the device architecture, emissive material, and fabrication conditions significantly impact performance, making direct comparisons between different studies challenging.
Table 1: Performance of OLEDs with Phenanthroline-Based Ligands
| Ligand/Material | Role | Device Structure (Simplified) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Reference |
| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f][1][2]phenanthroline | Blue Emitter | ITO/NPB/TCTA/Emitter/TPBi/Liq/Al | 1.45 | 1.52 | 0.99 | ~8.0 | [1] |
| BPhen | n-CGL Host | Tandem Device | - | - | - | - | [3] |
| BPPB | n-CGL Host | Tandem Device | - | - | - | - | [3] |
| BPhen:NaCl | Electron Injection Layer | - | 9.32 | 1.93 | - | - | [4] |
| Naphthyridine-based TADF Emitter | Emitter | - | 58.6 | 57.1 | 16.4 | - | [5] |
| BPhen | Electron Transport Layer | - | - | - | - | - | [6] |
| BPhen:Li | Charge Generation Layer | Tandem Device | 42.5 (double-stack) | - | - | - | [6] |
Note: The performance of tandem devices is influenced by the entire device stack and not solely the ligand in the charge generation layer (CGL). Data for this compound-based devices is not available in the cited literature for a direct comparison.
Experimental Protocols
General OLED Fabrication Protocol
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum thermal evaporation chamber. The deposition rates and thicknesses of each layer are precisely controlled using quartz crystal monitors. A typical device architecture might be:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Hole Transport Layer (HTL): e.g., Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
-
Emissive Layer (EML): A host material doped with an emissive dopant.
-
Hole-Blocking/Electron Transport Layer (HBL/ETL): This is the layer where a ligand like this compound or a derivative would be incorporated.
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a sealant and a glass lid to protect the organic layers from degradation by moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated device are measured using a source meter and a photometer. The electroluminescence spectra are recorded using a spectrometer.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in OLED fabrication and the relationships between different components, the following diagrams are provided.
Discussion and Future Outlook
The extensive research into 1,10-phenanthroline and its derivatives has established their importance in achieving high-performance OLEDs by facilitating efficient electron transport and blocking holes, thereby enhancing charge recombination in the emissive layer. The limited availability of specific performance data for this compound-based OLEDs suggests that this isomer is less explored.
Further research is required to synthesize and characterize this compound derivatives and to fabricate and test OLED devices incorporating these materials. Such studies would need to provide detailed quantitative data on current efficiency, power efficiency, external quantum efficiency, and device lifetime to allow for a direct and meaningful comparison with established ligands. The exploration of different isomers of phenanthroline could unveil new structure-property relationships and potentially lead to the development of novel materials with superior performance for next-generation OLED displays and lighting.
References
- 1. Studies on Organic Light Emitting Diodes Using Phenanthroline Derivatives as Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,7-Phenanthroline: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,7-Phenanthroline is a critical component of laboratory safety and environmental stewardship. Due to its inherent toxicity and environmental hazards, this chemical cannot be discarded as regular waste or washed down the drain.[1][2] Adherence to established protocols is essential to protect personnel, the surrounding community, and the ecosystem.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, in line with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Immediate Safety and Handling
Before beginning any disposal-related tasks, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[5] The following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Spill Management: Ensure a chemical spill kit is readily accessible. In the event of a minor spill, sweep up the solid material, taking care not to generate dust, and collect it in a suitable, labeled container for disposal.[6][8]
Hazard Profile of this compound
Understanding the specific hazards of this compound underscores the importance of proper disposal. The compound is classified with significant health and environmental risks.
| Hazard Classification | Description | GHS Codes | Signal Word |
| Acute Oral Toxicity | Category 3: Toxic if swallowed.[5] | H301 | Danger |
| Serious Eye Damage | Category 1: Causes serious eye damage.[5] | H318 | Danger |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | H400 | Danger |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[5] | H410 | Danger |
Operational Disposal Plan
Disposing of this compound is a regulated process that must be managed through your institution's Environmental Health and Safety (EHS) department.[1][9] The following steps provide a clear, compliant pathway for disposal.
Step 1: Classify as Hazardous Waste Any unwanted this compound, whether in pure form, in solution, or as contaminated material, must be treated as hazardous waste.[10] This is mandated by the Resource Conservation and Recovery Act (RCRA) due to its toxicity.[3][4]
Step 2: Select and Prepare the Waste Container Choose a container that is in good condition and chemically compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, leak-proof lid.[3] It is often practical to reuse the original reagent bottle for waste collection.[11]
Step 3: Properly Label the Hazardous Waste Container As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
An accurate list of all components and their approximate concentrations if it is a mixture.[1]
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).[1]
-
The name of the Principal Investigator and the laboratory location (building and room number).[1]
-
The date the container was first used for waste accumulation.[1]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Segregation: Ensure the container is segregated from incompatible chemicals, such as strong acids and oxidizing agents.[11][13]
-
Closure: Keep the container securely capped at all times, except when adding waste.[13]
Step 5: Arrange for EHS Collection Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office.
-
Submit a completed hazardous waste pickup request form as required by your EHS department.[1]
-
Do not move the waste to a central storage area yourself; EHS personnel are trained for this task.[9]
Step 6: Manage Empty Containers A container that once held this compound is not considered regular trash. It must be decontaminated before disposal.
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the chemical).[10][11]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[9][10]
-
Final Disposal: After triple-rinsing and air-drying, completely deface or remove the original label. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[11]
Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points in the this compound disposal process, from initial identification to final container management.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. danielshealth.com [danielshealth.com]
- 4. butterfliesnow.com [butterfliesnow.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. westliberty.edu [westliberty.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1,7-Phenanthroline
This guide provides crucial safety and logistical information for the handling and disposal of 1,7-Phenanthroline, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary
This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects. It is imperative to avoid direct contact and release into the environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or safety goggles with side protection.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374) and a lab coat.[1] Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated or if irritation is experienced.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following step-by-step operational plan is mandatory for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[2][4]
-
Verify that an eyewash station and safety shower are readily accessible.[2][3]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Assemble all necessary PPE as specified in the table above.
-
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Clean and decontaminate the work surface.
-
Remove and properly store or dispose of PPE.
-
Emergency and Spill Response
-
In Case of Skin Contact : Immediately wash the affected area with plenty of water.[5] Remove contaminated clothing.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed : Rinse mouth and seek immediate medical attention.[5]
-
In Case of a Spill :
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.[4]
-
Carefully sweep or vacuum the spilled solid, avoiding dust generation.[3]
-
Collect the spilled material in a suitable, labeled container for disposal.[2][3]
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
-
Disposal :
-
Dispose of the waste through an approved waste disposal plant.[3]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.
-
Crucially, do not allow the product to enter drains or the environment.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
